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  • Product: Ethanol, 2-anilino-, hydrochloride
  • CAS: 41210-94-0

Core Science & Biosynthesis

Foundational

Ethanol, 2-anilino-, hydrochloride (CAS 41210-94-0): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right chemical precursor is as critical as the reaction conditions themselves. Ethanol, 2-anilino-, hydrochloride (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right chemical precursor is as critical as the reaction conditions themselves. Ethanol, 2-anilino-, hydrochloride (also known as 2-Anilinoethanol hydrochloride or N-phenylethanolamine hydrochloride) is a bifunctional building block that plays a pivotal role in modern organic synthesis[1][2].

While many laboratories default to using the free base form (CAS 122-98-5), the hydrochloride salt (CAS 41210-94-0) offers distinct stoichiometric and stability advantages[1][3]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its role in synthesizing blockbuster drug intermediates, and field-proven, self-validating protocols for its application.

Chemical Identity & Physicochemical Profiling

Ethanol, 2-anilino-, hydrochloride is characterized by the presence of both a secondary aromatic amine and a primary aliphatic alcohol[4]. This dual functionality allows it to undergo selective N-acylation, O-alkylation, and complex cyclization reactions[4].

Causality in Form Selection: Free Base vs. Hydrochloride Salt

The free base (2-Anilinoethanol) is a liquid at room temperature and is prone to atmospheric oxidation, often turning from clear to pale yellow or red over time[3]. By converting it to the hydrochloride salt, the amine lone pair is protonated. This eliminates its susceptibility to oxidation, drastically extending shelf life and allowing it to be handled as a free-flowing crystalline solid[1]. Furthermore, the salt form allows for highly precise molar weighing during complex multi-step syntheses, a critical requirement in Good Manufacturing Practice (GMP) environments.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the free base and the hydrochloride salt to guide your experimental design:

Property2-Anilinoethanol (Free Base)Ethanol, 2-anilino-, hydrochloride
CAS Number 122-98-5[3]41210-94-0[1]
Molecular Formula C₈H₁₁NO[3]C₈H₁₂ClNO[1]
Molecular Weight 137.18 g/mol [3]173.64 g/mol [2]
Physical State Clear to pale yellow liquid[5]Crystalline solid[1]
Melting Point -30 °C[3]>150 °C (Typical for amine HCl salts)
Boiling Point 150-152 °C (at 10 mmHg)[3]N/A (Decomposes before boiling)
Aqueous Solubility 53 g/L (Slightly miscible)[3]Highly soluble[2]
Storage Requirements Store below +30°C, inert atmosphere[3]Stable at RT, keep dry (hygroscopic)

Mechanistic Role in Drug Development & Dye Synthesis

The structural versatility of Ethanol, 2-anilino-, hydrochloride makes it indispensable across two primary industries:

  • Pharmaceutical Intermediates (Rivaroxaban Synthesis): The most notable application of this scaffold is in the synthesis of 4-(4-aminophenyl)morpholin-3-one[4]. This morpholinone core is the critical structural intermediate for Rivaroxaban , a blockbuster oral anticoagulant (Factor Xa inhibitor)[4]. The synthesis leverages the bifunctionality of the molecule to construct the 6-membered morpholine ring via sequential acylation and cyclization[4].

  • Azo and Anthraquinone Dyes: In the dye industry, the compound undergoes diazotization (reacting with nitrous acid) to form diazonium salts, acting as a coupling component for vibrant azo dyes[6]. It is also a precursor for aminoanthraquinone derivatives, prized for their exceptional lightfastness in textile applications[6].

Experimental Workflow: Synthesis of 4-Phenyl-3-morpholinone

To demonstrate the utility of Ethanol, 2-anilino-, hydrochloride, the following protocol outlines the synthesis of 4-phenyl-3-morpholinone.

Trustworthiness & E-E-A-T Focus: This is a self-validating system. Proceeding to the next step without passing the built-in analytical checkpoints will result in cascading failures (e.g., undesired O-acylation or incomplete cyclization).

Phase 1: In-Situ Neutralization & N-Acylation
  • Objective: Liberate the free base and selectively acylate the secondary amine.

  • Reagents: Ethanol, 2-anilino-, hydrochloride (1.0 eq), Triethylamine (TEA, 2.2 eq), Chloroacetyl chloride (1.1 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend the hydrochloride salt in anhydrous DCM under a nitrogen atmosphere.

    • Add TEA (2.2 eq) dropwise at room temperature.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Causality Explained: Why 2.2 equivalents of TEA? The first 1.0 eq neutralizes the HCl salt to liberate the nucleophilic free base. The remaining 1.2 eq acts as an acid scavenger for the HCl generated during the acylation step. Why 0 °C? The secondary amine is more nucleophilic than the primary alcohol; however, at elevated temperatures, O-acylation competes. Maintaining 0 °C thermodynamically favors the kinetically faster N-acylation, preventing the formation of diesters.

  • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is successful when the starting material spot is fully consumed, replaced by a new UV-active spot (N-(2-hydroxyethyl)-N-phenylchloroacetamide).

Phase 2: Intramolecular Cyclization
  • Objective: Form the morpholinone ring via an intramolecular Williamson-type ether synthesis.

  • Reagents: Aqueous Sodium Hydroxide (NaOH, 5M) or Sodium Hydride (NaH) in THF.

  • Procedure:

    • Concentrate the DCM layer from Phase 1 under reduced pressure.

    • Dissolve the crude intermediate in THF.

    • Introduce the base (NaOH or NaH) to deprotonate the primary alcohol.

    • Stir at room temperature for 4 hours to allow the alkoxide to attack the alkyl chloride, closing the ring.

  • Causality Explained: The alkoxide generated by the base is a strong nucleophile. The proximity of the electrophilic chloromethyl group drives a rapid, entropically favored 6-exo-tet cyclization[4].

  • Self-Validation Checkpoint 2: Perform LC-MS analysis. The target mass for 4-phenyl-3-morpholinone is

    
    . Look for the 
    
    
    
    peak at m/z 178.08 . If the peak is absent, the cyclization has failed, likely due to residual moisture quenching the base.

Reaction Pathway Visualization

The following diagram maps the logical flow of the synthesis described above, highlighting the transition from the stable hydrochloride salt to the final morpholinone scaffold.

G A 2-Anilinoethanol HCl (CAS 41210-94-0) B Neutralization (+ Triethylamine) A->B C 2-Anilinoethanol (Free Base) B->C D N-Acylation (+ Chloroacetyl Chloride) C->D E N-(2-hydroxyethyl)- N-phenylchloroacetamide D->E F O-Alkylation / Cyclization (+ NaOH) E->F G 4-Phenyl-3-morpholinone (Target Scaffold) F->G

Synthetic pathway from 2-Anilinoethanol HCl to 4-Phenyl-3-morpholinone.

Handling, Safety, and Regulatory Considerations

When handling Ethanol, 2-anilino-, hydrochloride, standard highly-active pharmaceutical ingredient (HAPI) protocols must be observed.

  • Toxicity Profile: The compound is a severe eye irritant (H318) and is toxic via skin contact and ingestion (H310, H302)[3][7]. Prolonged exposure can cause damage to the hematopoietic system (blood)[3].

  • PPE Requirements: Type ABEK respirators, face shields, and heavy-duty nitrile gloves are mandatory[3].

  • Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and chloroformates outside of controlled reaction vessels, as these will trigger violent, uncontrolled exothermic reactions.

References

  • PubChem (National Center for Biotechnology Information). "Phenylethanolamine | CID 1000." Available at:[Link]

  • Bloom Tech. "Role of 2-Anilinoethanol in dye synthesis." Available at: [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of N-(2-Hydroxyethyl)aniline Hydrochloride: A Technical Whitepaper

Executive Summary & Chemical Identity N-(2-Hydroxyethyl)aniline hydrochloride (CAS: 41210-94-0), also known as 2-(phenylamino)ethanol hydrochloride, is a critical bifunctional building block bridging organic synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-(2-Hydroxyethyl)aniline hydrochloride (CAS: 41210-94-0), also known as 2-(phenylamino)ethanol hydrochloride, is a critical bifunctional building block bridging organic synthesis, pharmaceutical development, and advanced polymer science[1][2]. Structurally, it consists of an aniline core mono-alkylated with a 2-hydroxyethyl chain, stabilized as a hydrochloride salt.

As a Senior Application Scientist, I frequently encounter protocols where the free base (CAS: 122-98-5) is utilized[3]. However, isolating and utilizing the compound as a hydrochloride salt is a deliberate, strategic choice. The free base is a liquid prone to rapid auto-oxidation and degradation upon exposure to air and light. Converting it to the hydrochloride salt yields a highly crystalline, stable solid that ensures precise stoichiometric control during complex downstream reactions, such as heterocyclic cyclization and oxidative polymerization.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of both the free base and its salt is essential for predicting solubility, reactivity, and phase behavior during synthesis. The hydrochloride salt effectively masks the nucleophilicity of the secondary amine, allowing for selective reactions at the hydroxyl group when desired, or controlled deprotonation in situ.

Table 1: Comparative Physicochemical Properties

ParameterN-(2-Hydroxyethyl)aniline (Free Base)N-(2-Hydroxyethyl)aniline Hydrochloride
CAS Number 122-98-541210-94-0
Molecular Formula C8H11NOC8H12ClNO
Molecular Weight 137.18 g/mol 173.64 g/mol
Physical State Clear to pale yellow liquidCrystalline solid
Topological Polar Surface Area 32.3 Ų32.3 Ų (excluding counterion)
LogP 0.80Highly hydrophilic (Salt form)
Boiling / Melting Point BP: 278-282 °CMP: > 150 °C (Decomposes)

Mechanistic Synthesis & Purification Protocol

The synthesis of N-(2-Hydroxyethyl)aniline hydrochloride must be carefully controlled to prevent over-alkylation (forming N,N-bis(2-hydroxyethyl)aniline) and to ensure the complete exclusion of water during salt formation. The following protocol is designed as a self-validating system, ensuring that each step provides immediate visual or analytical feedback regarding its success.

Step-by-Step Methodology: N-Alkylation and Salt Formation

Step 1: Nucleophilic Substitution (N-Alkylation)

  • Procedure: Combine 2.0 equivalents of aniline with 1.0 equivalent of 2-chloroethanol in a reaction vessel equipped with a reflux condenser. Heat the mixture to 100 °C for 4 hours.

  • Causality: Aniline is deliberately used in a 2:1 stoichiometric excess. This serves a dual purpose: it acts as the solvent/base to neutralize the evolving HCl, and it statistically minimizes the secondary alkylation of the newly formed N-(2-Hydroxyethyl)aniline, driving the reaction toward the mono-alkylated product.

Step 2: Phase Separation and Vacuum Distillation

  • Procedure: Cool the mixture and neutralize with aqueous sodium hydroxide (NaOH) to liberate the free amines. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Perform fractional vacuum distillation to remove the excess unreacted aniline (BP: 184 °C at 760 mmHg) before collecting the N-(2-Hydroxyethyl)aniline fraction.

  • Causality: Distillation under reduced pressure is critical. The free base has a high boiling point (~280 °C at atmospheric pressure); heating it to this temperature in the presence of trace oxygen causes severe thermal degradation and polymerization.

Step 3: Anhydrous Salt Formation

  • Procedure: Dissolve the purified free base in anhydrous methyl tert-butyl ether (MTBE). Slowly bubble anhydrous HCl gas through the solution at 0–5 °C until precipitation ceases.

  • Causality: The selection of anhydrous MTBE and HCl gas over aqueous hydrochloric acid is paramount. The hydrochloride salt is highly polar and completely insoluble in MTBE. As the salt forms, it immediately crashes out of solution, driving the equilibrium to absolute completion and leaving non-basic organic impurities dissolved in the ether.

Step 4: Isolation and Validation

  • Procedure: Filter the white crystalline precipitate under a nitrogen atmosphere, wash with cold MTBE, and dry in a vacuum desiccator.

  • Validation: The system self-validates via the immediate phase change (liquid to crystalline solid). Final purity is confirmed via argentometric titration to ensure a precise 1:1 molar ratio of chloride.

Synthesis A Aniline (Excess Nucleophile) C N-(2-Hydroxyethyl)aniline (Free Base Liquid) A->C SN2 Alkylation (100 °C, 4h) B 2-Chloroethanol (Electrophile) B->C E N-(2-Hydroxyethyl)aniline Hydrochloride (Solid) C->E Precipitation (0-5 °C) D Anhydrous HCl Gas (in MTBE) D->E

Mechanistic workflow for N-(2-Hydroxyethyl)aniline hydrochloride synthesis via SN2 alkylation.

Applications in Drug Development & Polymer Science

The bifunctionality of N-(2-Hydroxyethyl)aniline hydrochloride—possessing both a secondary arylamine and a primary alcohol—makes it an invaluable precursor in two distinct advanced fields.

Advanced Polymer Science: Synthesis of n-PANi

Standard polyaniline (PANi) is notoriously difficult to process due to its rigid backbone and strong intermolecular hydrogen bonding, which causes rapid gelation in solvents. By utilizing N-(2-Hydroxyethyl)aniline as the monomer, researchers synthesize poly[(N-2-hydroxyethyl)aniline] (n-PANi) via chemical oxidative polymerization using ammonium persulfate (APS)[4][5].

Mechanistic Causality: The incorporation of the flexible aliphatic hydroxyethyl side chain sterically hinders adjacent polymer chains, preventing the formation of a critical number of intermolecular hydrogen bonds. This allows n-PANi to be dissolved in N-methyl-2-pyrrolidone (NMP) at concentrations up to 30 wt% without gelation, enabling the fabrication of highly hydrophilic, chlorine-tolerant ultrafiltration membranes[5].

Pharmaceutical Intermediates: Oxathiazolidine Formation

In medicinal chemistry, the compound is reacted with thionyl chloride (SOCl2) to synthesize 1,2,3-phenyloxathiazolidine-2-oxides[6].

Mechanistic Causality: Utilizing the hydrochloride salt rather than the free base is often critical in these highly exothermic chlorination/cyclization reactions. The protonated amine moderates the initial nucleophilic attack on thionyl chloride, preventing the formation of intractable black tar (rapid oxidative degradation) and steering the kinetic pathway toward the desired heterocyclic ring closure[6].

Applications A N-(2-Hydroxyethyl)aniline Hydrochloride B Oxidative Polymerization (APS / HCl) A->B Chain Growth D Thionyl Chloride (SOCl2) A->D Cyclization C Poly[(N-2-hydroxyethyl)aniline] (n-PANi Membranes) B->C Steric Hindrance Prevents Gelation E 1,2,3-Phenyloxathiazolidine -2-oxide D->E Heterocycle Formation

Downstream application pathways for n-PANi polymer synthesis and oxathiazolidine formation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized hydrochloride salt before downstream application, a rigorous, self-validating analytical framework must be employed. The presence of trace free aniline or unreacted 2-chloroethanol can severely poison polymerization catalysts or lead to toxic impurities in pharmaceutical workflows[7].

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget ParameterExpected Outcome & Causality
1H NMR (DMSO-d6) Structural IntegrityShifts for aromatic protons (6.5-7.1 ppm) and methylene protons (3.1, 3.5 ppm). A broad downfield peak confirms the NH2+ state, validating successful protonation.
LC-MS (ESI+) Mass ConfirmationBase peak at m/z 138.09 [M-Cl]+. Validates the parent molecular weight of the organic cation without fragmentation.
Argentometric Titration Chloride Content~20.4% Cl-. Confirms exact 1:1 stoichiometric salt formation, ensuring no excess HCl is trapped in the lattice.
Karl Fischer Titration Moisture Content< 0.5% H2O. Ensures the absence of hygroscopic water entrapment, which would hydrolyze thionyl chloride in downstream steps.

By strictly adhering to these protocols and understanding the underlying chemical causality, researchers can leverage N-(2-Hydroxyethyl)aniline hydrochloride as a highly reliable, high-purity precursor for next-generation materials and therapeutics.

References

  • N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • The reaction of thionyl chloride with β amino alcohols: a computational investigation... ResearchGate[Link]

  • Synthesis and Comparison of the Electrical Properties of Polyaniline and Poly[(N-2-hydroxyethyl)aniline] ResearchGate[Link]

  • Materials Chemistry A - RSC Publishing (n-PANi Membranes) Royal Society of Chemistry[Link]

  • Safety Assessment of Hydroxypropyl Bis(N-Hydroxyethyl-p-Phenylenediamine) HCl as Used in Cosmetics Cosmetic Ingredient Review (CIR)[Link]

Sources

Foundational

2-Anilinoethanol Hydrochloride: Comprehensive Safety, Toxicology, and Handling Guide

Executive Summary 2-Anilinoethanol hydrochloride (CAS: 41210-94-0), the hydrochloric acid salt of 2-anilinoethanol (CAS: 122-98-5)[1][2], is a critical bifunctional building block utilized extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Anilinoethanol hydrochloride (CAS: 41210-94-0), the hydrochloric acid salt of 2-anilinoethanol (CAS: 122-98-5)[1][2], is a critical bifunctional building block utilized extensively in the synthesis of nitrogen-containing heterocycles, such as indoles and quinazolines, and serves as a reference standard for pharmaceutical impurities (e.g., Rivaroxaban synthesis)[3][4].

Despite its synthetic utility, this compound presents severe occupational hazards. As an aniline derivative, it is a potent hematotoxin and a highly penetrative dermal toxicant[2][5]. This whitepaper provides drug development professionals and synthetic chemists with an in-depth mechanistic understanding of its safety data sheet (SDS), translating standard hazard classifications into field-proven, self-validating laboratory protocols.

Physicochemical Profiling

Understanding the physical state of the hydrochloride salt versus its free base is crucial for risk assessment. While the free base is typically a dark brown to colorless liquid, the hydrochloride salt is a crystalline solid, which shifts the primary exposure risk from vapor inhalation to aerosolized dust inhalation and dermal absorption of solutions[6].

Property2-Anilinoethanol Hydrochloride2-Anilinoethanol (Free Base)
CAS Number 41210-94-0[1][7]122-98-5[2]
Molecular Formula C₈H₁₂ClNO[1][7]C₈H₁₁NO[2]
Molecular Weight 173.64 g/mol [7]137.18 g/mol [2]
Physical State (20°C) Solid (Crystalline)Liquid
Solubility Highly soluble in water/polar solventsSoluble in organic solvents; 4.5 g/L in water[6]
Transport Classification UN 2810 (Toxic solid/liquid, organic, n.o.s.)[5]UN 2810 (Toxic liquid, organic, n.o.s.)[5]

Mechanistic Toxicology: The Causality of Hazards

The severe hazard profile of 2-anilinoethanol hydrochloride is driven by the aniline toxicophore. The GHS classifications—specifically H310 (Fatal in contact with skin) and H370 (Causes damage to organs: Blood) —are not arbitrary; they are the macroscopic results of specific biochemical interactions[2][5].

Dermal Penetration Kinetics

The compound possesses an amphiphilic nature: the lipophilic phenyl ring allows it to rapidly partition into the stratum corneum, while the hydrophilic ethanolamine moiety and hydrochloride salt form facilitate rapid transit through the aqueous layers of the epidermis into the systemic circulation. This results in the Acute Tox. 2 (Dermal) classification[2].

Methemoglobinemia Pathway

Once in the bloodstream, the compound undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting N-hydroxy metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[5]. Methemoglobin cannot bind oxygen, leading to a leftward shift in the oxygen dissociation curve, profound tissue hypoxia, cyanosis, and potentially fatal cardiac dysrhythmias[5].

G A 2-Anilinoethanol HCl (Systemic Absorption) B Hepatic CYP450 N-hydroxylation A->B C N-Hydroxy Metabolite (Reactive Oxidant) B->C E Methemoglobin (Fe3+) Impaired O2 Transport C->E Oxidizes Fe2+ to Fe3+ D Hemoglobin (Fe2+) Normal O2 Transport D->E Interacts with F Tissue Hypoxia, Cyanosis & Organ Damage E->F

Figure 1: Mechanism of 2-Anilinoethanol-induced Methemoglobinemia and Tissue Hypoxia.

GHS Classification & Safety Protocols

Based on authoritative chemical safety assessments, the handling of this compound requires stringent engineering controls and Personal Protective Equipment (PPE)[2][5].

Hazard ClassGHS StatementMechanistic Rationale
Acute Tox. 3 (Oral) H301: Toxic if swallowed[2][5]Rapid gastrointestinal absorption leading to systemic methemoglobinemia.
Acute Tox. 2 (Dermal) H310: Fatal in contact with skin[2][5]High transdermal flux rate; bypasses first-pass metabolism initially.
Eye Dam. 1 H318: Causes serious eye damage[2][5]The secondary amine and HCl salt cause severe protein denaturation in corneal tissue.
STOT SE 1 & RE 2 H370 / H373: Damage to blood/hematopoietic system[2][5]Chronic exposure depletes erythrocyte antioxidant defenses, causing hemolytic anemia.
Aquatic Chronic 2 H411: Toxic to aquatic life[2][5]Aniline derivatives resist rapid biodegradation and bioaccumulate in aquatic organisms.
Required PPE (The "Triple Barrier" System)
  • Dermal: Double-gloving is mandatory. Inner glove: Nitrile (min 0.11 mm). Outer glove: Butyl rubber or heavy-duty Nitrile, as aniline derivatives can permeate standard thin nitrile over time[5][8].

  • Respiratory: Operations must be conducted in a Class II Type B2 biological safety cabinet or a hard-ducted fume hood. If ventilation is compromised, an ABEK-P3 filter respirator is required[2].

  • Ocular: Unvented chemical splash goggles paired with a full face shield[2].

Self-Validating Experimental Protocol

When utilizing 2-anilinoethanol hydrochloride in a synthetic workflow (e.g., N-alkylation or heterocycle formation), researchers must employ a self-validating protocol . This means every step contains a built-in check to confirm safety and efficacy before proceeding to the next phase.

Step-by-Step Workflow: Safe Handling & Reaction Setup
  • Step 1: Engineering Control Validation

    • Action: Turn on the fume hood and clear all unnecessary equipment to ensure laminar flow.

    • Validation: Use a digital anemometer to verify the face velocity is between 100–120 feet per minute (fpm) before opening the reagent bottle.

  • Step 2: Closed-System Weighing

    • Action: Weigh the solid 2-anilinoethanol hydrochloride using an anti-static gun to prevent aerosolization of toxic dust. Transfer the solid into a round-bottom flask and seal it with a septum inside the balance enclosure or hood.

    • Validation: The balance must show zero drift, confirming no micro-currents are dispersing the powder.

  • Step 3: Inert Atmosphere & Solvent Addition

    • Action: Purge the sealed flask with Nitrogen/Argon. Inject the reaction solvent (e.g., anhydrous THF or DMF) via syringe through the septum.

    • Validation: Observe complete dissolution of the solid before adding subsequent reagents, ensuring no unreacted toxic solid remains hidden in the flask matrix.

  • Step 4: Reaction Monitoring & Quenching

    • Action: Proceed with the chemical transformation. Prior to opening the flask for workup, the reaction must be quenched (e.g., with saturated aqueous NaHCO₃ to neutralize the HCl and partition the organics).

    • Validation: Perform an LC-MS or TLC aliquot check (using a micro-capillary through the septum) to confirm >99% consumption of the 2-anilinoethanol starting material. Do not proceed to open-air separatory funnel extraction until the highly toxic starting material is chemically consumed.

G Step1 1. Fume Hood Validation Check velocity >100 fpm Step2 2. Anti-Static Weighing Zero drift confirmed Step1->Step2 Step3 3. Closed-System Transfer Sealed with septum Step2->Step3 Step4 4. Reaction Execution Inert atmosphere Step3->Step4 Step5 5. In-Situ Validation LC-MS confirms >99% conversion Step4->Step5 Step6 6. Safe Workup & Disposal Aqueous/Organic segregation Step5->Step6

Figure 2: Self-Validating Experimental Workflow for Highly Toxic Intermediates.

Emergency Response & Decontamination

Standard chemical spill responses are insufficient for H310/H370 compounds.

Medical Emergency (Exposure)
  • Dermal Contact: Immediately remove contaminated clothing. Wash the skin with copious amounts of soap and water for at least 15 minutes[5][8]. Do not use solvents to clean the skin, as this increases the transdermal penetration rate of the aniline derivative.

  • Systemic Antidote: If cyanosis (blue discoloration of lips/nail beds), headache, or dyspnea occurs, emergency medical personnel must be informed of the methemoglobinemia risk[5]. The clinical antidote is Methylene Blue (typically administered intravenously at 1-2 mg/kg), which acts as an artificial electron acceptor to reduce Fe³⁺ back to Fe²⁺ in hemoglobin.

Spill Decontamination
  • Small Spills (Solid/Liquid): Do not sweep dry powder. Cover the spill with a damp absorbent pad (if solid) or inert absorbent material like vermiculite (if in solution)[8].

  • Chemical Neutralization: Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to ensure the amine remains in its protonated, water-soluble salt form, followed by a thorough wash with soapy water. Dispose of all materials as hazardous EPA-regulated waste.

References

  • Chem Service. "SAFETY DATA SHEET - 2-Anilinoethanol". Chemservice.com. Available at:[Link]

Sources

Exploratory

Solubility of Ethanol, 2-anilino-, hydrochloride in water vs organic solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of Ethanol, 2-anilino-, hydrochloride (CAS: 41210-94-0), also known as N-(2-Hydroxyethyl)aniline hydrochloride. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethanol, 2-anilino-, hydrochloride (CAS: 41210-94-0), also known as N-(2-Hydroxyethyl)aniline hydrochloride.

Understanding the solubility differential between the aqueous phase and various organic solvents is critical for researchers involved in the synthesis of azo dyes, pharmaceutical intermediates, and surface-active agents. This guide details the physicochemical mechanisms governing its solvation, provides quantitative estimates where available, and outlines a self-validating protocol for purification via solubility switching.

Physicochemical Profile & Compound Identity[1][2][3][4][5][6][7]

Before addressing solubility, it is imperative to distinguish the target compound from its structural isomers (e.g., 2-amino-1-phenylethanol), which exhibit vastly different biological and physical properties.

PropertySpecification
IUPAC Name 2-(Phenylamino)ethanol hydrochloride
Common Synonyms N-Phenylethanolamine HCl; 2-Anilinoethanol HCl
CAS Number (Salt) 41210-94-0
CAS Number (Free Base) 122-98-5
Molecular Formula

Molecular Weight 173.64 g/mol
Physical State Crystalline Solid (Salt) vs. Viscous Liquid/Low MP Solid (Free Base)
Key Functional Groups Secondary Amine (Protonation site), Primary Alcohol (H-bond donor/acceptor), Phenyl Ring (Lipophilic tail)
Structural Implications on Solubility

The molecule possesses an amphiphilic nature:

  • Hydrophilic Domain: The protonated ammonium center (

    
    ) and the hydroxyl group (
    
    
    
    ) drive water solubility through ion-dipole interactions and hydrogen bonding.
  • Lipophilic Domain: The phenyl ring (

    
    ) provides affinity for non-polar interactions but is often overwhelmed by the ionic charge in the salt form.
    

Solubility Landscape: Water vs. Organic Solvents[10][11][12]

The solubility profile of the hydrochloride salt differs radically from its free base precursor. The salt formation locks the molecule into a rigid ionic lattice, requiring high-dielectric solvents to overcome the lattice energy.

Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility (HCl Salt)Mechanistic Driver
Aqueous Water (

)
High (>50 mg/mL)Ion-dipole solvation of

and ammonium cation.
Polar Protic Methanol, EthanolModerate to High H-bonding capability + moderate dielectric constant supports ion separation.
Polar Aprotic DMSO, DMFHigh Strong dipole stabilizes the cation; excellent for stock solutions.
Polar Aprotic Acetone, AcetonitrileLow / Sparingly Soluble Insufficient H-bonding to stabilize the chloride ion effectively.
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble Lack of dipole moment prevents disruption of the ionic crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformVery Low Often used to extract the free base after neutralization, but rejects the salt.
Mechanistic Insight: The "Solubility Switch"

The utility of this compound in purification lies in its pH-dependent solubility switch.

  • Low pH (Salt Form): Soluble in water, insoluble in ether.[1][2]

  • High pH (Free Base): Insoluble in water (oiling out), soluble in ether/DCM.

This behavior is visualized in the solvation mechanism below.

SolvationMechanism cluster_0 Organic Phase (Non-Polar) cluster_1 Aqueous Phase (Polar/Acidic) FreeBase Free Base (Neutral) Lipophilic Salt Hydrochloride Salt (Ionic) Hydrophilic FreeBase->Salt + HCl (Protonation) Salt->FreeBase + NaOH (Deprotonation) SolventInteraction Solvation Driver: Water molecules form hydration shells around Cl- and R-NH2+ Salt->SolventInteraction

Figure 1: The pH-dependent solubility switch mechanism, illustrating the transition between the lipophilic free base and the hydrophilic hydrochloride salt.

Experimental Protocol: Purification via Recrystallization

A common issue in the synthesis of 2-anilinoethanol is the presence of unreacted aniline or oligomeric byproducts. The following protocol utilizes the solubility differential between Ethanol (solvent) and Diethyl Ether (anti-solvent) to obtain high-purity hydrochloride salt.

Reagents Required[3]
  • Crude 2-Anilinoethanol (Free base or crude salt).

  • Concentrated HCl (if starting from free base).

  • Absolute Ethanol (Solvent).

  • Diethyl Ether or MTBE (Anti-solvent).

  • Ice bath.

Step-by-Step Methodology
  • Dissolution (Protonation):

    • If starting with the free base, dissolve 10g in 30 mL of absolute ethanol.

    • Slowly add 1.1 equivalents of concentrated HCl (12M) dropwise with stirring. Exothermic reaction – cool in an ice bath if necessary.

    • Ensure the solution is acidic (pH < 2).

  • Concentration:

    • If the volume is excessive, rotary evaporate the ethanol until the solution becomes viscous or a supersaturated syrup. Do not evaporate to dryness to avoid trapping impurities.

  • Precipitation (The Anti-Solvent Crash):

    • While stirring the ethanolic solution vigorously, slowly add cold Diethyl Ether (or MTBE).

    • Ratio: Typically 1 part Ethanol solution to 4-5 parts Ether.

    • The hydrochloride salt is insoluble in ether and will begin to crystallize out as a white to off-white solid.

  • Filtration & Washing:

    • Filter the precipitate using a vacuum Buchner funnel.

    • Wash the filter cake with cold 1:1 Ethanol:Ether mixture, followed by 100% Ether.

    • Why? The wash removes non-polar impurities (unreacted aniline) which remain soluble in the ether phase.

  • Drying:

    • Dry the solid in a vacuum desiccator over

      
       or silica gel to remove trace moisture and HCl gas.
      

Solubility Determination Workflow

For researchers needing precise quantitative data for specific solvent mixtures (e.g., for HPLC mobile phase optimization), use the following self-validating workflow.

SolubilityWorkflow Start Start: Solubility Determination Prep Prepare Solvent Aliquots (1 mL each) Start->Prep AddSolute Add Excess Salt Solid (Saturation) Prep->AddSolute Equilibrate Agitate for 24h @ 25°C (Thermodynamic Equilibrium) AddSolute->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analysis Quantification Method? Filter->Analysis Gravimetric Gravimetric Analysis (Evaporate solvent & weigh) Analysis->Gravimetric High Conc. (>10 mg/mL) HPLC HPLC-UV Analysis (Dilute & Inject) Analysis->HPLC Trace/Low Conc.

Figure 2: Standardized workflow for determining quantitative solubility limits.

Critical Considerations for Drug Development

Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic .

  • Impact: Exposure to atmospheric moisture can lead to the formation of a "gum" rather than a free-flowing powder, altering the effective weight during dosing.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) or in tightly sealed containers with desiccants.

Stability in Solution

While stable in acidic aqueous solutions, the compound is susceptible to oxidation at the benzylic position or on the nitrogen atom if left in basic solution or exposed to light for extended periods.

  • Recommendation: Prepare aqueous stock solutions fresh or store at -20°C.

Partition Coefficient (LogP)
  • Free Base LogP: ~0.82 (Slightly lipophilic).

  • HCl Salt LogP: < 0 (Highly hydrophilic).

  • Relevance: This drastic shift confirms that the salt form will not passively diffuse through lipid membranes as effectively as the free base, a crucial factor in bioavailability studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31235, N-Phenylethanolamine. Retrieved from [Link]

  • Open Chemistry Database.Solubility of Amine Chlorides in Organic Solvents.

Sources

Foundational

N-(2-Hydroxyethyl)aniline and its Salts: A Technical Whitepaper on Toxicity Mechanisms, Quantitative Safety Data, and Advanced Handling Protocols

Executive Summary N-(2-hydroxyethyl)aniline (CAS: 122-98-5), widely known as 2-anilinoethanol or N-phenylethanolamine, is a highly versatile chemical building block utilized extensively in the synthesis of dyes, organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxyethyl)aniline (CAS: 122-98-5), widely known as 2-anilinoethanol or N-phenylethanolamine, is a highly versatile chemical building block utilized extensively in the synthesis of dyes, organic intermediates, and active pharmaceutical ingredients (APIs) such as Rivaroxaban[1][2]. While the free base is a viscous liquid at room temperature, it is frequently converted into salt forms (e.g., hydrochloride or sulfate salts) during drug development to enhance aqueous solubility and reduce volatility.

This whitepaper provides an in-depth analysis of the toxicological profile of N-(2-hydroxyethyl)aniline and its salts, emphasizing the mechanistic causality of its hazards, quantitative safety metrics, and self-validating experimental protocols designed to ensure absolute operational safety.

Mechanistic Toxicology: The Aniline Toxicophore

The toxicity of N-(2-hydroxyethyl)aniline is primarily governed by its aniline moiety. Understanding the biochemical fate of this compound is critical for designing appropriate safety protocols.

Cytochrome P450-Mediated Methemoglobinemia

Upon systemic absorption, the compound undergoes hepatic metabolism. The critical causality behind its systemic toxicity lies in the N-hydroxylation of the secondary amine by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This reaction yields highly reactive N-hydroxylamine metabolites.

When these metabolites enter erythrocytes, they act as potent oxidizing agents, converting the ferrous iron (


) in hemoglobin to ferric iron (

). This structural shift produces methemoglobin, which is incapable of binding oxygen, leading to severe cellular hypoxia, cyanosis, and potential damage to the hematopoietic system[3].
Dermal Permeability vs. Sensory Irritation

A critical, field-proven insight for handling the free base is the dangerous disconnect between sensory irritation and systemic toxicity. The free base is highly lipophilic, allowing for rapid and potentially fatal dermal absorption (GHS Hazard H310: Fatal in contact with skin)[3][4]. However, in vivo rabbit models demonstrate mild to no skin irritation[5][6]. This lack of localized pain masks the exposure , meaning a researcher may unknowingly absorb a lethal dose without immediate sensory warning.

While converting the compound to a salt form significantly reduces its dermal permeability due to increased polarity, the salt forms introduce a new hazard: inhalable toxic dust. Once dissolved in bodily fluids (e.g., sweat or mucosal membranes), the salt dissociates, and the systemic methemoglobinemia risk remains identical to the free base on a molar equivalent basis.

ToxicityPathway A N-(2-hydroxyethyl)aniline Absorption B Hepatic CYP450 Metabolism A->B C N-Hydroxylamine Formation B->C CYP2E1 / CYP3A4 D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D Erythrocyte Entry E Methemoglobinemia & Cellular Hypoxia D->E F Hematopoietic System Damage E->F

Mechanistic pathway of N-(2-hydroxyethyl)aniline-induced methemoglobinemia.

Quantitative Toxicity Data

The following table summarizes the foundational toxicological data for N-(2-hydroxyethyl)aniline. Note that while LD50 values are established for the free base, the hazard implications apply equally to the active toxicophore in salt forms.

ParameterValueSpecies / Test SystemHazard ImplicationSource
Oral LD50 2230 mg/kgRatModerate acute toxicity upon ingestion.[5],[6]
Dermal LD50 63 - 68.7 mg/kgRabbitFatal in contact with skin (H310). Requires strict barrier PPE.[6],
Eye Irritation SevereRabbitRisk of permanent ocular damage.[5],
Skin Irritation Mild to NoneRabbitCritical Risk: Lack of localized irritation masks fatal systemic absorption.[5],[6]
Vapor Pressure <0.01 mmHg (20 °C)N/ALow volatility at room temp; inhalation risk spikes if aerosolized or heated.[3],[7]
Flash Point 113 °C (Closed Cup)N/ACombustible at elevated temperatures.[3]

Engineering Controls and Handling Precautions

To mitigate the severe dermal and systemic risks, the following controls are mandatory[1][3][8]:

  • Ventilation: All manipulations of the free base (liquid) or salts (powder) must be conducted within a certified chemical fume hood to prevent aerosol/dust inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves may offer insufficient breakthrough times for lipophilic anilines. Use heavy-duty butyl rubber or laminated gloves (e.g., Silver Shield) for direct handling.

    • Respirator: If engineering controls are compromised, a Type ABEK (EN14387) respirator filter is required[3].

  • Storage: Store in tightly closed containers in a cool, well-ventilated area, locked up and strictly isolated from strong oxidizing agents[1][8].

Self-Validating Experimental Protocols

Protocol A: In-Situ Salt Formation for Volatility and Dermal Risk Reduction

Causality: Handling the liquid free base in downstream aqueous biological assays poses high exposure risks. Converting the free base to a hydrochloride (HCl) salt in a closed system yields a solid that is easier to weigh, less dermally permeable, and highly water-soluble. Self-Validation: The protocol utilizes a pH-dependent phase check. If the salt formation is incomplete, the pH will remain elevated, and unreacted free base will partition into the organic wash layer, which can be instantly detected via UV-TLC.

Step-by-Step Methodology:

  • System Setup: In a fume hood, dissolve 10 mmol of N-(2-hydroxyethyl)aniline free base in 20 mL of anhydrous diethyl ether within a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath to maintain the temperature below 5 °C, controlling the exothermic nature of the acid-base reaction.

  • Acid Addition: Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise via an addition funnel. A white/pale-yellow precipitate of N-(2-hydroxyethyl)aniline hydrochloride will begin to form immediately.

  • Isolation: Stir for 30 minutes post-addition. Isolate the precipitated salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of cold anhydrous ether to remove unreacted free base.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the dried powder in 1 mL of deionized water. Measure the pH; a pH < 3 confirms complete protonation. Spot the ether wash on a TLC plate under short-wave UV (254 nm); the absence of a UV-active spot confirms the complete conversion and removal of the free base.

ProtocolWorkflow Step1 1. Free Base Dissolution (Anhydrous Solvent) Step2 2. Stoichiometric HCl Addition (Ice Bath, <5°C) Step1->Step2 Closed System Step3 3. Salt Precipitation Step2->Step3 Exothermic Step4 4. Vacuum Filtration Step3->Step4 Step5 5. Self-Validation: pH < 3 & UV-TLC Check Step4->Step5 Purity Check

Self-validating workflow for the synthesis and isolation of N-(2-hydroxyethyl)aniline salts.

Protocol B: Cytochrome P450-Dependent Cytotoxicity Assay (In Vitro)

Causality: Standard in vitro toxicity assays using generic fibroblasts (e.g., 3T3 cells) often yield false-negative safety profiles for aniline derivatives because these cells lack the CYP450 enzymes required to generate the toxic N-hydroxylamine metabolite. This protocol utilizes HepG2 (human liver carcinoma) cells, which retain baseline CYP expression, ensuring the assay accurately reflects hepatic metabolism. Self-Validation: The assay incorporates a parallel control arm treated with 1-aminobenzotriazole (ABT), a broad-spectrum CYP450 inhibitor. If the compound is toxic in the standard arm but cell viability is rescued in the ABT arm, the system self-validates that the observed toxicity is strictly metabolism-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% 
    
    
    
    .
  • Inhibitor Pre-treatment (Validation Arm): Pre-treat half of the plate with 1 mM 1-aminobenzotriazole (ABT) for 2 hours to inhibit CYP450 activity. Leave the other half untreated.

  • Compound Dosing: Prepare serial dilutions of the N-(2-hydroxyethyl)aniline salt in aqueous buffer. Dose both the ABT-treated and untreated wells with concentrations ranging from 1 µM to 1000 µM.

  • Incubation & Readout: Incubate for 48 hours. Perform a standard MTT or CellTiter-Glo viability assay.

  • Data Analysis: Calculate the

    
     for both arms. A significant rightward shift in the 
    
    
    
    curve of the ABT-treated arm validates the mechanism of CYP450-mediated toxicity.

Emergency Response and Spill Management

Due to the compound's classification as a toxic liquid/solid (UN 2810), immediate action is required in the event of an accident:

  • Skin Contact: Because the compound is fatal via dermal absorption but causes no immediate pain, do not wait for symptoms. Immediately remove contaminated clothing and wash the skin with copious amounts of soap and water. Call a physician or POISON CENTER immediately[8][9].

  • Eye Contact: Flush cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention due to severe eye damage risks[8][9].

  • Spill Containment: Evacuate non-emergency personnel. Responders must wear self-contained breathing apparatus (SCBA) and fully encapsulating chemical suits. Suppress vapors with a water spray jet. Do not allow the chemical to enter drains or groundwater systems[8][9].

References

  • SAFETY DATA SHEET: 2-Anilinoethanol Chem Service[Link]

  • Understanding the Safety and Handling of 2-Anilinoethanol (CAS 122-98-5) NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • N-(2-Hydroxyethyl)aniline | CID 31235 PubChem[Link]

Sources

Exploratory

Ethanol, 2-anilino-, hydrochloride PubChem CID and chemical identifiers

[1][2][3] Executive Summary Ethanol, 2-anilino-, hydrochloride (CAS: 41210-94-0), also known as N-(2-Hydroxyethyl)aniline hydrochloride , is the hydrochloride salt of N-phenylethanolamine. It serves as a critical bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Ethanol, 2-anilino-, hydrochloride (CAS: 41210-94-0), also known as N-(2-Hydroxyethyl)aniline hydrochloride , is the hydrochloride salt of N-phenylethanolamine. It serves as a critical bifunctional intermediate in organic synthesis, possessing both a secondary amine and a primary hydroxyl group. This dual functionality makes it a versatile "lynchpin" molecule in the manufacturing of azo dyes, pharmaceuticals (specifically nitrogen mustard-type alkylating agents and heterocyclic derivatives), and corrosion inhibitors.

While the free base (CAS: 122-98-5) is commonly traded as a liquid or low-melting solid, the hydrochloride salt is often generated in situ or isolated to improve stability, solubility in aqueous media, and handling safety during specific synthetic steps. This guide details the physicochemical properties, synthesis protocols, and industrial applications of this compound, grounded in rigorous chemical principles.

Part 1: Chemical Identity & Descriptors[4][5][6][7]

The following table consolidates the specific identifiers for the hydrochloride salt and its parent free base. Researchers must distinguish between the two forms, as their solubility and reactivity profiles differ significantly.

DescriptorValue / Identifier
IUPAC Name 2-(Phenylamino)ethanol hydrochloride
Common Synonyms N-(2-Hydroxyethyl)aniline HCl; N-Phenylethanolamine HCl; 2-Anilinoethanol hydrochloride
CAS Number (Salt) 41210-94-0
CAS Number (Free Base) 122-98-5
PubChem CID (Salt) 218691
PubChem CID (Free Base) 31235
Molecular Formula C

H

ClNO (C

H

NO

HCl)
Molecular Weight 173.64 g/mol
SMILES (Salt) C1=CC=C(C=C1)NCCO.Cl
InChI Key PQLXJCRFZCRBNF-UHFFFAOYSA-N

Part 2: Physicochemical Properties[6]

Understanding the physical state of the hydrochloride salt is essential for process design. Unlike the free base, which is an oily liquid or low-melting solid (MP ~37°C), the hydrochloride salt is a crystalline solid with distinct solubility characteristics.

  • Physical State: Crystalline solid (typically white to pale yellow, darkening upon oxidation).

  • Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to its ionic character. Insoluble in non-polar solvents like hexane or diethyl ether.

  • Acidity (pKa): The parent aniline nitrogen is weakly basic (pKa ~3.8–4.0 for the conjugate acid). Consequently, the hydrochloride salt is acidic in aqueous solution and will hydrolyze to the free base if the pH is raised above 5.0.

  • Stability: Hygroscopic. The salt is generally more stable to oxidation than the free base but should still be stored under inert atmosphere (nitrogen/argon) to prevent discoloration.

Part 3: Synthesis & Manufacturing

The industrial production of 2-anilinoethanol hydrochloride typically follows a two-stage process: N-alkylation of aniline followed by salt formation.

Synthesis Workflow

The primary route involves the reaction of aniline with ethylene oxide (ethoxylation) or 2-chloroethanol . The ethoxylation route is preferred in large-scale industrial settings due to atom economy, while the 2-chloroethanol route is common in laboratory settings.

Reaction Scheme (DOT Diagram)

SynthesisPathway cluster_conditions Reaction Conditions Aniline Aniline (C6H5NH2) Intermediate Free Base 2-Anilinoethanol (C8H11NO) Aniline->Intermediate N-Alkylation (50-100°C) Reagent Ethylene Oxide (C2H4O) Reagent->Intermediate Product 2-Anilinoethanol HCl (C8H12ClNO) Intermediate->Product Acidification (Exothermic) HCl HCl (gas or conc.) HCl->Product Details Solvent: Toluene or Water Catalyst: None or mild acid Yield: >85%

Caption: Stepwise synthesis of 2-anilinoethanol hydrochloride via N-alkylation and subsequent acidification.

Detailed Protocol (Laboratory Scale)

Step 1: N-Alkylation (Formation of Free Base)

  • Reagents: Aniline (1.0 eq), 2-Chloroethanol (1.1 eq), Water (solvent).

  • Procedure: Mix aniline and water. Heat to 90°C. Slowly add 2-chloroethanol dropwise over 1 hour. Maintain reflux for 4–6 hours.

  • Neutralization: The reaction generates HCl byproduct. Neutralize with Sodium Hydroxide (NaOH) to liberate the free base (2-anilinoethanol) as an oil.

  • Extraction: Extract the oily layer with dichloromethane (DCM) or isolate via phase separation if concentration allows.

Step 2: Salt Formation

  • Dissolution: Dissolve the crude 2-anilinoethanol free base in anhydrous ethanol or diethyl ether.

  • Acidification: Cool the solution to 0–5°C in an ice bath.

  • Precipitation: Slowly bubble dry HCl gas through the solution or add a stoichiometric amount of concentrated HCl/ethanol solution.

  • Isolation: The hydrochloride salt will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under vacuum.

Part 4: Applications in Drug Development & Industry[11]

The utility of 2-anilinoethanol hydrochloride stems from its bifunctionality . It can react at the nitrogen (forming tertiary amines) or the oxygen (forming esters or halides).

Pharmaceutical Intermediates[7][12]
  • Nitrogen Mustard Precursors: The hydroxyl group can be converted to a chloride (using thionyl chloride), creating a "nitrogen mustard" moiety (e.g., N-(2-chloroethyl)aniline). These derivatives are potent alkylating agents used in oncology research and the synthesis of drugs like Trazodone (where the intermediate is often a bis-chloroethyl analog).

  • Heterocycle Synthesis: Cyclization reactions involving the alcohol and amine groups allow for the construction of morpholines, oxazolidinones, and piperazines.

Industrial Applications[7]
  • Azo Dye Coupling: The aniline ring is activated, allowing it to serve as a coupling component in the synthesis of disperse dyes (e.g., Disperse Red series). The hydroxyethyl group improves the water solubility and dyeing properties of the final molecule.

  • Corrosion Inhibition: The compound is used in acid pickling baths. The nitrogen lone pair adsorbs onto metal surfaces, while the hydrophobic phenyl ring creates a barrier against acid attack.

Reactivity & Application Logic

Reactivity Salt 2-Anilinoethanol HCl FreeBase Free Base Form Salt->FreeBase Neutralization (NaOH) Mustard N-(2-Chloroethyl)aniline (Alkylating Agent) FreeBase->Mustard + SOCl2 (Chlorination) Dyes Azo Dyes (Disperse Red) FreeBase->Dyes + Diazonium Salt (Coupling) Heterocycles N-Phenylmorpholine (via Cyclization) FreeBase->Heterocycles + Acid Catalyst (Dehydration)

Caption: Divergent synthetic pathways utilizing 2-anilinoethanol as a core scaffold.

Part 5: Safety, Handling, & Toxicology

As an aniline derivative, this compound requires strict safety protocols. The hydrochloride form reduces volatility but retains the systemic toxicity of the parent amine.

Toxicology Profile
  • Acute Toxicity: Toxic if swallowed (H301) or in contact with skin (H311).

  • Target Organs: Blood (Methemoglobinemia). Like aniline, absorption can cause the oxidation of hemoglobin to methemoglobin, leading to cyanosis (blue skin/lips) and hypoxia.

  • Eye/Skin: Causes serious eye damage (H318) and skin irritation.

Handling Protocols[4][12]
  • PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Use a dust mask (N95/P100) if handling the solid salt to prevent inhalation.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids. Keep container tightly closed to prevent moisture absorption (hygroscopic).

Emergency Response
  • Skin Contact: Wash immediately with soap and water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Transport to a medical facility immediately.

References

  • PubChem. (n.d.). Compound Summary: 2-(phenylamino)ethanol hydrochloride (CID 218691). National Library of Medicine. Retrieved from [Link]

Foundational

Stability of 2-anilinoethanol hydrochloride under ambient conditions

Executive Summary This guide provides a comprehensive technical assessment of the stability profile of 2-Anilinoethanol Hydrochloride (also known as N-(2-Hydroxyethyl)aniline Hydrochloride).[1] While the free base (2-Ani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical assessment of the stability profile of 2-Anilinoethanol Hydrochloride (also known as N-(2-Hydroxyethyl)aniline Hydrochloride).[1] While the free base (2-Anilinoethanol, CAS 122-98-5) is a widely utilized intermediate in dye and pharmaceutical synthesis, its hydrochloride salt offers distinct physicochemical advantages—and challenges—regarding stability.[1]

This document moves beyond basic handling to explore the mechanistic drivers of degradation , specifically focusing on the interplay between hygroscopicity, oxidative coupling, and crystal lattice stability. It provides self-validating experimental protocols to allow researchers to empirically determine the stability of their specific batches under ambient conditions.[1]

Part 1: Chemical Identity & Physiochemical Baseline[1]

Understanding the stability of the hydrochloride salt requires a clear distinction from its free base precursor. The salt formation locks the nitrogen lone pair, theoretically reducing oxidative susceptibility, but introduces ionic interactions that increase affinity for atmospheric moisture.

Table 1: Comparative Physiochemical Properties[1]
Property2-Anilinoethanol (Free Base)2-Anilinoethanol Hydrochloride (Salt)
CAS Number 122-98-5Not widely listed (Custom/In-situ)
Molecular Formula


Molecular Weight 137.18 g/mol 173.64 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline Solid
Melting Point -30°C (Free Base)>100°C (Predicted range for salt)
Hygroscopicity Low to ModerateHigh (Deliquescent Risk)
Acidity (1% aq) Basic (pH ~10)Acidic (pH ~3-5)
Primary Degradation N-Oxidation, Oxidative CouplingHydrolysis (minor), Moisture-induced caking

Part 2: Mechanisms of Instability[1]

The stability of 2-anilinoethanol hydrochloride is governed by three primary thermodynamic and kinetic vectors.

Hygroscopicity-Driven Instability

The most immediate threat to the hydrochloride salt under ambient conditions is deliquescence .[1]

  • Mechanism: The ionic lattice of the hydrochloride salt has a high lattice energy, but the presence of the hydroxyl group (

    
    ) and the ammonium center (
    
    
    
    ) creates strong hydrogen bonding potential with atmospheric water.
  • Consequence: Absorption of water lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility. This "plasticization" facilitates secondary chemical reactions that are kinetically inhibited in the dry crystalline state.
    
Oxidative Degradation (The "Aniline" Risk)

While protonation of the amine (salt formation) generally protects against oxidation, equilibrium dissociation can occur in the presence of moisture.

  • Mechanism: Trace moisture allows a microscopic pH shift at the crystal surface. A fraction of the salt dissociates to the free base. The electron-rich aromatic ring is then susceptible to radical attack by atmospheric oxygen (

    
    ).[1]
    
  • Pathway: Formation of radical cations

    
     N-oxide formation or dimerization to azo/azoxy species (manifesting as sample darkening/browning).[1]
    
Photolytic Sensitivity

Aromatic amines are chromophores.[1] Exposure to UV/VIS light can excite the


 transitions in the phenyl ring, generating radical species that accelerate the oxidative pathways described above.
Visualization: Degradation Pathways

The following diagram illustrates the cascade from environmental stress to chemical degradation.

DegradationPathways Salt 2-Anilinoethanol HCl (Crystalline Lattice) Dissoc Surface Dissociation (Mobile Phase) Salt->Dissoc Deliquescence Moisture Ambient Humidity (>60% RH) Moisture->Dissoc FreeBase Free Base (Trace) Dissoc->FreeBase pH Shift Hydrolysis Hydrolysis (Minor Pathway) Dissoc->Hydrolysis Acid Catalysis Oxidation Oxidative Coupling (Colored Impurities) FreeBase->Oxidation + O2 / Light

Caption: Mechanistic flow of 2-anilinoethanol HCl degradation triggered by moisture and subsequent oxidation.

Part 3: Analytical Assessment Protocols

To validate the stability of a specific lot, do not rely on generic data. Use these self-validating protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the parent salt from potential oxidative degradants (e.g., azobenzene derivatives) and hydrolysis products.[1]

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 10mM Phosphate Buffer (pH 3.0) – Maintains protonation.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (end-group absorption).

  • Sample Prep: Dissolve 10mg salt in 10mL Mobile Phase A.

Self-Validation Step: Inject a "Spiked" sample containing aniline (potential degradant).[1] Resolution (


) between 2-anilinoethanol and aniline must be 

.[1]
Protocol B: Forced Degradation (Stress Testing)

Perform this to establish the "stability indicating" nature of your analytical method.

  • Acid Stress: 0.1N HCl, 60°C, 24 hours. (Tests hydrolysis resistance).

  • Oxidative Stress: 3%

    
    , Ambient, 4 hours. (Tests oxidative coupling).
    
  • Photolytic Stress: 1.2 million lux hours (ICH Q1B standard).

Protocol C: Hygroscopicity Assessment (Gravimetric)

Since moisture is the primary instability vector, this simple test is critical.

  • Weigh 1.0g of dry salt into a pre-weighed weighing boat.

  • Place in a desiccator controlled at 75% RH (Saturated NaCl solution).

  • Weigh at T=0, 2h, 4h, 24h.

  • Threshold: A mass gain of

    
     indicates significant hygroscopicity requiring specialized storage (desiccants).
    
Visualization: Stability Testing Workflow

StabilityWorkflow Start Batch Sample Stress Stress Conditions (Acid, Ox, Light) Start->Stress Control Control Sample (4°C Dark) Start->Control Prep Sample Preparation (Dissolve in Mobile Phase) Stress->Prep Control->Prep HPLC HPLC Analysis (Gradient C18) Prep->HPLC Data Data Analysis (Peak Purity & Area %) HPLC->Data

Caption: Workflow for validating stability via forced degradation and comparative HPLC analysis.

Part 4: Storage & Handling Framework[1]

Based on the mechanisms identified above, the following storage protocol is mandatory to maintain >99% purity.

  • Primary Containment: Amber glass vials (Type I) with Teflon-lined screw caps. Reason: Blocks UV light and prevents leaching.

  • Headspace Control: Flush headspace with Argon or Nitrogen before sealing. Reason: Removes atmospheric oxygen to prevent oxidative coupling.[1]

  • Desiccation: Secondary containment must include silica gel or molecular sieves. Reason: Mitigates the deliquescence risk identified in Part 2.

  • Temperature: Store at 2-8°C (Refrigerated). Reason: Slows kinetic rate of hydrolysis and oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31235, N-(2-Hydroxyethyl)aniline.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of N-(2-Hydroxyethyl)aniline Hydrochloride via Selective Aqueous N-Alkylation

Application Note: AN-ORG-206 Abstract & Executive Summary This application note details a robust, field-validated protocol for the synthesis of N-(2-hydroxyethyl)aniline hydrochloride (CAS: N/A for salt; Free base: 122-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-206

Abstract & Executive Summary

This application note details a robust, field-validated protocol for the synthesis of N-(2-hydroxyethyl)aniline hydrochloride (CAS: N/A for salt; Free base: 122-98-5). While traditional methods often utilize ethylene oxide (requiring high-pressure safety protocols) or organic solvents with base catalysts, this guide prioritizes a "Green Chemistry" aqueous approach utilizing 2-chloroethanol. This method offers superior selectivity for the mono-alkylated product over the bis-alkylated impurity.

Following the synthesis of the free base (a liquid at room temperature), the protocol includes a critical downstream processing step to isolate the compound as its hydrochloride salt . This solid form significantly enhances stability, handling ease, and shelf-life for pharmaceutical and dye-intermediate applications.

Strategic Reaction Design & Mechanism

The Challenge of Selectivity

The primary challenge in alkylating aniline with 2-chloroethanol is controlling the degree of substitution. The reaction proceeds via nucleophilic substitution (


). Once the mono-alkylated product (N-(2-hydroxyethyl)aniline) is formed, the nitrogen atom becomes slightly more nucleophilic due to the electron-donating inductive effect of the alkyl group, increasing the risk of forming the bis-alkylated byproduct (N,N-bis(2-hydroxyethyl)aniline).
The Aqueous Solution

Recent process optimizations demonstrate that conducting this reaction in water without exogenous catalysts suppresses the second alkylation event. Water acts as a solvent that solvates the transition state and facilitates proton transfer, while the moderate temperature (80°C) provides sufficient energy for the mono-alkylation activation barrier without driving the over-alkylation to significant yields [1].

Reaction Pathway Diagram

The following diagram illustrates the transformation from Aniline to the target Hydrochloride Salt.

ReactionPathway Aniline Aniline (Starting Material) Intermediate Transition State (SN2 Attack) Aniline->Intermediate + 2-Chloroethanol 80°C, H2O Reagent 2-Chloroethanol (Reagent) Reagent->Intermediate FreeBase N-(2-Hydroxyethyl)aniline (Free Base - Liquid) Intermediate->FreeBase - HCl Product N-(2-Hydroxyethyl)aniline Hydrochloride (Solid Salt) FreeBase->Product + HCl / EtOAc Salt Formation HCl HCl (anhydrous)

Figure 1: Reaction pathway for the selective synthesis and salt formation of N-(2-hydroxyethyl)aniline.[1][2]

Safety & Hazard Controls (Critical)

ReagentHazard ClassCritical Safety Measure
2-Chloroethanol Acute Toxin (Category 1) FATAL if inhaled or absorbed through skin. Use essentially in a fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
Aniline Acute Toxin / CarcinogenMethemoglobinemia hazard. Avoid all skin contact.
HCl (Dioxane/Gas) CorrosiveUse acid-resistant venting.

Emergency Protocol: In case of 2-chloroethanol exposure, immediately wash skin with soap and water for 15 minutes and seek urgent medical attention. It is a metabolic poison.

Experimental Protocol

Materials & Equipment
  • Reagents: Aniline (99%+), 2-Chloroethanol (99%), Ethyl Acetate (ACS Grade), Hydrochloric acid (4M in Dioxane or concentrated aqueous), Sodium Sulfate (anhydrous).

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe, magnetic stirrer, separatory funnel.

Step-by-Step Methodology
Phase 1: Selective N-Alkylation (Green Aqueous Route)
  • Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Charging: Add Aniline (9.3 g, 100 mmol) and Water (30 mL) to the flask.

  • Reagent Addition: Add 2-Chloroethanol (8.05 g, 100 mmol) to the mixture.

    • Note: A 1:1 molar ratio is used to maximize atom economy, though a slight excess of aniline can be used to ensure complete consumption of the toxic alkyl halide.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 8 hours .

    • Checkpoint: The mixture will be heterogeneous initially but may become more homogeneous as the reaction proceeds and the product forms (though the organic layer will remain distinct).

  • Monitoring: Monitor reaction progress via TLC (Solvent: Hexane:Ethyl Acetate 2:1). The product is more polar than aniline.

Phase 2: Isolation of the Free Base
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) .

    • Insight: The product (free base) partitions into the organic layer. Unreacted 2-chloroethanol (if any) and salts remain largely in the aqueous phase.

  • Washing: Wash the combined organic layers with Saturated NaHCO₃ (50 mL) to neutralize any residual acid, followed by Brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude N-(2-hydroxyethyl)aniline as a viscous oil.

    • Yield Expectation: ~80-85% crude yield.

Phase 3: Hydrochloride Salt Formation
  • Solvation: Dissolve the crude oil (Free Base) in a minimal amount of dry Ethyl Acetate (approx. 5 mL per gram of oil).

  • Acidification: Place the flask in an ice bath (0-5°C). Dropwise, add 4M HCl in Dioxane (1.1 equivalents relative to the free base).

    • Alternative: If HCl/Dioxane is unavailable, concentrated aqueous HCl can be used, but the product may need to be recrystallized more aggressively to remove water.

  • Precipitation: A white to off-white precipitate of N-(2-hydroxyethyl)aniline hydrochloride will form immediately.

  • Filtration: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethyl Acetate or Diethyl Ether to remove non-polar impurities.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude salt from hot Ethanol/Isopropanol .

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 4 hours.

Process Workflow Visualization

Workflow start Start: Aniline + 2-Chloroethanol reaction Reaction: 80°C, 8h (Aqueous Medium) start->reaction extraction Extraction (Ethyl Acetate) Phase Separation reaction->extraction drying Dry Organic Layer (Na2SO4) & Concentrate extraction->drying salting Salt Formation Add HCl/Dioxane at 0°C drying->salting filtration Filtration & Washing (Cold Ether/EtOAc) salting->filtration purification Recrystallization (Ethanol) filtration->purification end Final Product: N-(2-hydroxyethyl)aniline HCl purification->end

Figure 2: Operational workflow for the synthesis and purification of the hydrochloride salt.[3]

Analytical Validation

To ensure the integrity of the synthesized protocol, the following analytical parameters should be verified:

ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 106°C - 109°C (Lit. varies for salts, check purity)Capillary MP
Solubility Soluble in water, ethanol; Insoluble in etherSolubility Test
IR Spectroscopy Broad -OH stretch (3300 cm⁻¹), Amine salt peaksFTIR
1H NMR (D₂O) Aromatic protons (6.8-7.3 ppm), Ethylene backbone (3.4-3.8 ppm)300/400 MHz NMR

Note on Melting Point: The free base melts at ~11°C [2].[4] The hydrochloride salt will have a significantly higher melting point. If the product melts near room temperature, salt formation was unsuccessful.

References

  • Synthetic Communications. "Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O." Taylor & Francis Online. [Link]

  • PubChem. "N-(2-Hydroxyethyl)aniline Compound Summary." National Library of Medicine. [Link]

Sources

Application

Application Note: 2-Anilinoethanol Hydrochloride as a Precursor for Heterocyclic Scaffolds

Executive Summary 2-Anilinoethanol and its hydrochloride salt (CAS 122-98-5) represent highly versatile bifunctional building blocks in organic synthesis and medicinal chemistry[1]. Featuring both a secondary arylamine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Anilinoethanol and its hydrochloride salt (CAS 122-98-5) represent highly versatile bifunctional building blocks in organic synthesis and medicinal chemistry[1]. Featuring both a secondary arylamine and a primary aliphatic alcohol, this scaffold enables orthogonal reactivity. Utilizing the hydrochloride salt is often preferred in synthetic workflows, as it protects the electron-rich aniline moiety from premature oxidation and modulates nucleophilicity, allowing for highly controlled, stepwise transformations[2].

This application note details validated protocols for converting 2-anilinoethanol hydrochloride into high-value heterocyclic compounds, including morpholinones (precursors to anticoagulants like Rivaroxaban)[1], chloroethyl intermediates for indole/quinazoline synthesis[3], and oxazolidinones via green carbon dioxide fixation[4].

Synthesis of Morpholin-3-one Scaffolds

The morpholin-3-one core is a privileged pharmacophore, most notably serving as the central scaffold for the Factor Xa inhibitor Rivaroxaban[1]. The construction of this 6-membered heterocycle relies on the sequential exploitation of 2-anilinoethanol's N- and O-nucleophilicity.

Mechanistic Rationale

The synthesis utilizes chloroacetyl chloride as a bis-electrophile. The reaction is initiated by N-acylation. Because the secondary amine is more nucleophilic than the primary alcohol, careful temperature control (0 °C) ensures regioselective amide bond formation. Subsequent treatment with a base deprotonates the hydroxyl group, triggering an intramolecular SN2 displacement of the aliphatic chloride to close the morpholinone ring[1].

Morpholinone A 2-Anilinoethanol B N-Acylation (Chloroacetyl chloride) A->B Et3N, 0°C C O-Alkylation (Intramolecular) B->C Base, Heat D 4-Phenylmorpholin- 3-one C->D Ring Closure

Synthetic pathway from 2-Anilinoethanol to the morpholinone core.

Protocol 1: Two-Step One-Pot Synthesis of 4-Phenylmorpholin-3-one
  • Free-Basing & Protection: Suspend 2-anilinoethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) dropwise at room temperature and stir for 15 minutes to liberate the free base and provide an acid scavenger for the subsequent step.

  • N-Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Causality: The slow addition at 0 °C prevents exothermic runaway and suppresses O-acylation, ensuring high regioselectivity[1].

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the starting material indicates complete conversion to the intermediate N-(2-hydroxyethyl)-2-chloroacetanilide.

  • Cyclization: Add aqueous NaOH (5.0 M, 2.0 eq) and a phase-transfer catalyst (e.g., TBAB, 0.05 eq). Heat the biphasic mixture to vigorous reflux for 4 hours. Causality: The strong base deprotonates the alcohol, and the phase-transfer catalyst facilitates the intramolecular SN2 cyclization in the organic phase.

  • Workup & Validation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol. Self-Validation: The product is validated by the absence of an O-H stretch (~3300 cm⁻¹) in FTIR, confirming successful ring closure.

High-Yield Chlorination for Indole and Quinazoline Precursors

Converting the primary alcohol of 2-anilinoethanol into an alkyl chloride yields N-(2-chloroethyl)aniline. This molecule is a potent electrophile used in intramolecular Friedel-Crafts alkylations to form indoles, or in condensation reactions to build quinazolines[3].

Mechanistic Rationale

Standard chlorination with thionyl chloride (SOCl₂) is notoriously inefficient for this substrate, yielding less than 10% product due to severe degradation and side reactions involving the secondary amine[2]. However, utilizing phosphorus oxychloride (POCl₃) in chloroform completely alters the reaction trajectory. POCl₃ forms a stable phosphorodichloridate intermediate that cleanly undergoes nucleophilic substitution, boosting the yield to near-quantitative levels[2].

Chlorination A 2-Anilinoethanol HCl B POCl3 / CHCl3 A->B C SOCl2 A->C D N-(2-Chloroethyl)aniline HCl Yield: 99.5% B->D Clean Substitution E N-(2-Chloroethyl)aniline HCl Yield: 9.2% C->E Degradation

Effect of chlorinating agents on N-(2-chloroethyl)aniline yield.

Quantitative Data: Comparison of Chlorinating Agents
Chlorinating AgentSolventConditionsYield (%)Mechanistic Observation
Thionyl Chloride (SOCl₂)Neat / CH₂Cl₂Reflux, 2h9.2High degradation; secondary amine interference[2].
Phosphorus Oxychloride (POCl₃)CHCl₃Reflux, 1h99.5Clean conversion; stable intermediate formation[2].
N,N-Dimethylphosphoramidic dichloride1,2-DimethoxyethaneReflux85-100Highly selective, but requires specialized reagent[2].
Protocol 2: Synthesis of N-(2-Chloroethyl)aniline Hydrochloride
  • Reagent Preparation: Dissolve 2-anilinoethanol hydrochloride (1.0 eq) in anhydrous chloroform (1.0 M concentration). Cool the suspension in an ice bath to 0 °C.

  • Chlorination: Slowly add fresh phosphorus oxychloride (POCl₃, 1.3 eq) dropwise. Causality: Using the hydrochloride salt directly prevents the secondary amine from reacting with POCl₃, directing the reagent exclusively to the primary alcohol[2].

  • Reflux: Remove the ice bath, stir at room temperature for 30 minutes, then heat the mixture to reflux for 1 hour.

  • Workup & Validation: Evaporate the resulting solution in vacuo to remove chloroform and excess POCl₃. Add absolute ethanol to the residue and cool at 4 °C for 24 hours. Filter the resulting crystals. Self-Validation: The formation of pure, colorless crystals upon ethanol addition confirms the successful generation of the hydrochloride salt, free of highly colored oxidation byproducts[2].

Synthesis of 3-Aryl-2-oxazolidinones via CO₂ Fixation

3-Aryl-2-oxazolidinones are critical pharmacophores (e.g., in the antibiotic Linezolid). 2-Anilinoethanol is a key intermediate in green-chemistry routes that fixate carbon dioxide (CO₂) into these heterocycles, avoiding the use of highly toxic phosgene[4][5].

Mechanistic Rationale

The cyclization of 2-anilinoethanol with CO₂ (or a dialkyl carbonate surrogate) is significantly accelerated by ionic liquids, such as 1-butyl-3-methylimidazolium acetate (BmimOAc) or DBU-derived catalysts. These catalysts operate via a synergistic mechanism: the anion acts as a hydrogen-bond acceptor to activate the hydroxyl group, while the cation stabilizes the transition state, facilitating a stepwise ring-closure into the 5-membered oxazolidinone[4][6].

Protocol 3: Catalytic Cyclization to 3-Phenyl-2-oxazolidinone
  • Reaction Setup: In a high-pressure autoclave, combine 2-anilinoethanol (1.0 eq), diethyl carbonate (1.2 eq, acting as the CO₂ surrogate), and BmimOAc catalyst (10 mol%).

  • Activation: Purge the vessel with N₂, then heat to 140 °C for 4 hours under autogenous pressure. Causality: The elevated temperature is required to overcome the activation energy barrier for the insertion of the carbonyl carbon and the subsequent elimination of ethanol[4].

  • IPC & Workup: Cool the reactor. Extract the mixture with ethyl acetate and wash with water to remove the ionic liquid catalyst (which can be recovered from the aqueous phase).

  • Validation: Purify via silica gel chromatography. Self-Validation: Confirm the oxazolidinone formation via ¹³C NMR by identifying the characteristic carbamate carbonyl peak at ~155 ppm.

References

  • The Versatility of 2-Anilinoethanol in the Synthesis of Key Pharmaceutical Intermediates Benchchem1

  • 2-(Chloromethyl)aniline | High-Purity | For Research Benchchem 3

  • DBU and DBU-Derived Ionic Liquid Synergistic Catalysts for the Conversion of Carbon Dioxide/Carbon Disulfide to 3-Aryl-2-oxazolidinones ResearchGate 5

  • Science of Synthesis: Methods for the Preparation of Chloroalkanes Thieme-Connect 2

  • Spirulina (Arthrospira) platensis Supported Ionic Liquid as a Catalyst for the Synthesis of 3-Aryl-2-oxazolidinones ResearchGate4

  • Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents ResearchGate 6

Sources

Method

Application Note: Recrystallization of N-(2-hydroxyethyl)aniline Hydrochloride

This Application Note is designed for researchers and process chemists requiring high-purity N-(2-hydroxyethyl)aniline hydrochloride (also known as N-phenylethanolamine hydrochloride). While the free base (N-(2-hydroxyet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity N-(2-hydroxyethyl)aniline hydrochloride (also known as N-phenylethanolamine hydrochloride).

While the free base (N-(2-hydroxyethyl)aniline) is a liquid at room temperature (mp ~11°C), the hydrochloride salt is a solid, making recrystallization the preferred method for purification to remove isomeric impurities (e.g., N,N-dialkylated byproducts) and oxidation products (colored anilines).

[1]

Executive Summary

The purification of N-(2-hydroxyethyl)aniline hydrochloride is critical for its use as an intermediate in dye synthesis and pharmaceutical applications. This protocol details the Solvent/Anti-Solvent Recrystallization method, which offers the highest recovery and purity profile for amino-alcohol salts. We address the specific challenge of "oiling out"—common with hydroxy-functionalized amine salts—and provide a self-validating workflow.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

PropertyDescription
Compound Name N-(2-hydroxyethyl)aniline hydrochloride
CAS (Free Base) 122-98-5
Structure Ph-NH-CH₂-CH₂-OH[1] · HCl
Molecular Weight 173.64 g/mol (Salt)
Appearance White to off-white hygroscopic crystalline solid
Solubility (Hot) High: Ethanol, Methanol, Water
Solubility (Cold) Moderate: Ethanol; Low: Isopropanol, Ethyl Acetate
Insoluble Diethyl Ether, Hexanes, Toluene
Key Impurities Unreacted Aniline, N,N-bis(2-hydroxyethyl)aniline, Oxidation products (brown tars)

Critical Process Parameters (CPP)

Solvent Selection Logic

The presence of both a phenyl ring (hydrophobic) and a hydroxyethyl/ammonium group (hydrophilic/ionic) creates a "solubility conflict."

  • Water: Too soluble; leads to poor recovery and drying difficulties.

  • Ethanol (EtOH): Ideal primary solvent. Dissolves the salt effectively when hot.

  • Ethyl Acetate (EtOAc) / Diethyl Ether (Et₂O): Ideal anti-solvents. They precipitate the salt while keeping non-polar impurities (like unreacted aniline) in solution.

The "Oiling Out" Risk

Warning: Amino-alcohol salts often separate as a second liquid phase (oil) rather than crystals when cooled too quickly or if the solution is too concentrated.

  • Prevention: Use anhydrous solvents. Water promotes oiling.

  • Remediation: If oiling occurs, reheat to redissolve, add a small amount of primary solvent (EtOH), and cool very slowly with vigorous stirring.

Detailed Protocol: Solvent/Anti-Solvent Method

Objective: Purify crude N-(2-hydroxyethyl)aniline HCl to >98% purity.

Materials
  • Crude Salt: N-(2-hydroxyethyl)aniline hydrochloride.

  • Solvent A (Dissolution): Absolute Ethanol (Anhydrous).

  • Solvent B (Precipitation): Ethyl Acetate (Preferred) or Diethyl Ether.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure
Phase 1: Dissolution
  • Place 10.0 g of crude salt into a 100 mL round-bottom flask.

  • Add 20 mL of Absolute Ethanol.

  • Heat gently to reflux (approx. 78°C) with stirring.

  • Observation:

    • If fully dissolved: Proceed to filtration.[2]

    • If solid remains: Add Ethanol in 2 mL increments until dissolved.

    • Note: Do not use excess solvent; we need a near-saturated solution.

Phase 2: Hot Filtration (Removal of Insolubles)
  • While keeping the solution near boiling, filter rapidly through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass frit) to remove dust or inorganic salts (e.g., NaCl if generated in situ).

  • Collect the filtrate in a clean, warm Erlenmeyer flask.

Phase 3: Crystallization (The Critical Step)
  • Return the filtrate to the heat source and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate dropwise through the top of the condenser.

    • Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Add 1-2 mL of Ethanol to just clear the turbidity (making the solution clear again).

  • Controlled Cooling:

    • Remove from heat. Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed for 1–2 hours.

    • Mechanism: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

  • Once at RT, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying
  • Filter the cold slurry using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Ethyl Acetate (1:3 ratio). This washes away the "mother liquor" containing impurities without dissolving the crystals.

  • Drying: The product is hygroscopic.[3] Dry in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

    • Avoid: Oven drying above 60°C, as oxidation may occur.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude N-(2-hydroxyethyl)aniline HCl Dissolve Dissolve in Hot Absolute Ethanol (Min. Volume, ~78°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Ethyl Acetate (Until Turbidity) Filter->AntiSolvent Clear Add Ethanol Drops (Restore Clarity) AntiSolvent->Clear Cool Slow Cooling to RT Then Ice Bath (0°C) Clear->Cool Cool->Dissolve If Oiling Out Occurs: Reheat & Add Seed Crystal Collect Vacuum Filtration Cool->Collect Wash Wash with Cold EtOH/EtOAc (1:3) Collect->Wash Dry Vacuum Desiccator Drying Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Workflow for the purification of N-(2-hydroxyethyl)aniline HCl via solvent/anti-solvent recrystallization.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Oiling Out (Liquid separates at bottom)Solution too concentrated or cooled too fast.Reheat to dissolve.[2] Add 10% more Ethanol. Cool slowly with vigorous stirring. Add a seed crystal at 40°C.
Colored Product (Brown/Yellow)Oxidation impurities (aniline oligomers).Perform the dissolution step with Activated Carbon . Stir for 5 mins, then hot filter through Celite.
Low Yield Too much solvent used.Concentrate the mother liquor (filtrate) on a rotovap and repeat crystallization (2nd crop).
Melting Point Depression Wet or impure product.Ensure product is fully dried in a desiccator. Check MP; sharp range indicates purity.

Self-Validation Check:

  • Melting Point: Determine the MP of the dried solid. While the free base melts at ~11°C, the HCl salt should melt significantly higher (typically >100°C). A sharp melting range (<2°C) confirms purity.

  • Solubility Check: Dissolve a small amount in water. It should yield a clear, colorless solution (pH ~4-5). Turbidity indicates unreacted free base or non-polar impurities.

Safety Considerations

  • Aniline Derivatives: N-(2-hydroxyethyl)aniline is toxic by absorption and inhalation. It can cause methemoglobinemia. Wear nitrile gloves and work in a fume hood.

  • Flammability: Ethanol and Ethyl Acetate are highly flammable. Ensure no open flames are present.

  • Corrosivity: The hydrochloride salt is acidic. Avoid contact with eyes and skin.[4]

References

  • PubChem. (n.d.). N-(2-Hydroxyethyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Oxidative Polymerization of 2-Anilinoethanol Hydrochloride

Executive Summary This guide details the chemical oxidative polymerization of 2-anilinoethanol hydrochloride (also known as -(2-hydroxyethyl)aniline) to synthesize Poly( -(2-hydroxyethyl)aniline) (PNHEA). Unlike unsubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical oxidative polymerization of 2-anilinoethanol hydrochloride (also known as


-(2-hydroxyethyl)aniline) to synthesize Poly(

-(2-hydroxyethyl)aniline) (PNHEA). Unlike unsubstituted polyaniline (PANI), the presence of the bulky hydroxyethyl group (

) on the nitrogen atom introduces steric strain that influences the planar conformation of the polymer backbone, resulting in enhanced solubility in organic solvents (e.g., DMSO, DMF) at the cost of slightly reduced electrical conductivity.

This protocol utilizes Ammonium Persulfate (APS) as the oxidant in an acidic medium.[1][2][3] The methodology focuses on controlling the induction period and exothermic propagation to minimize over-oxidation and hydrolysis, ensuring a high-molecular-weight product with defined morphology.

Mechanistic Insight: The "Why" Behind the Protocol

The polymerization of 2-anilinoethanol does not proceed through a simple chain reaction but via a step-growth mechanism involving radical cation intermediates. Understanding this pathway is critical for troubleshooting low yields or poor conductivity.

The Oxidative Pathway
  • Induction (Activation): The reaction begins with the oxidation of the monomer (2-anilinoethanol) by the persulfate anion (

    
    ) to form a radical cation. The acidic pH is crucial here; while the monomer is protonated (anilinium salt), the oxidation actually occurs on the small fraction of non-protonated free base in equilibrium, or via direct electron transfer from the salt depending on pH.
    
  • Dimerization (The Rate-Determining Step): Two radical cations couple. For

    
    -substituted anilines, the para-position is the primary active site. Coupling occurs predominantly Head-to-Tail  (
    
    
    
    -to-
    
    
    ).
    • Note: The hydroxyethyl group creates steric hindrance, making this step slower than in unsubstituted aniline. This necessitates a longer induction period.

  • Propagation: The dimer oxidizes more easily than the monomer (lower oxidation potential). It reacts with another monomer radical cation, extending the chain.

  • Doping: As the polymer forms, it exists in the emeraldine salt form (green/dark blue), doped by the acid (HCl) present in the media.

Visualization of the Mechanism

The following diagram illustrates the critical Head-to-Tail coupling pathway.

G cluster_0 Acidic Medium (HCl) Monomer 2-Anilinoethanol (Monomer) Radical Radical Cation (Resonance Stabilized) Monomer->Radical -e- (Oxidation) Oxidant APS (Oxidant) Oxidant->Radical Dimer Dimer (N-C4 Coupling) Radical->Dimer Coupling (-2H+) Polymer PNHEA (Emeraldine Salt) Dimer->Polymer Chain Propagation + Monomer

Figure 1: Step-growth oxidative polymerization pathway of 2-anilinoethanol showing the transition from monomer to doped polymer.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleNotes
2-Anilinoethanol >98%MonomerCan use HCl salt or Free Base (see step 1).
Hydrochloric Acid (HCl) 37% (dilute to 1M)Dopant/SolventMaintains pH < 1 to solubilize monomer.
Ammonium Persulfate (APS) ACS ReagentOxidantStoichiometric limiting reagent.
Acetone/Methanol HPLC GradeWash SolventRemoves oligomers and residual oxidant.
Critical Process Parameters (CPPs)
  • Monomer:Oxidant Ratio: 1:1 to 1:1.25 (molar).[1] Excess oxidant degrades the polymer.

  • Temperature:

    
    .
    
    • Why? Higher temperatures (

      
      ) favor ortho-coupling and hydrolysis, leading to structural defects and "tar" formation.
      
  • Stirring Speed: Constant vigorous stirring (approx. 400-600 rpm) is required to ensure oxidant dispersion before the viscosity spike.

Step-by-Step Synthesis Workflow
Step 1: Monomer Preparation[1]
  • If starting with 2-Anilinoethanol (Free Base Liquid): Dissolve

    
     (
    
    
    
    ) of monomer in
    
    
    of
    
    
    .
  • If starting with 2-Anilinoethanol Hydrochloride (Solid Salt): Dissolve

    
     (
    
    
    
    ) in
    
    
    of
    
    
    .
  • Action: Stir until fully dissolved. Transfer to a jacketed reactor or ice bath. Cool to

    
    .
    
Step 2: Oxidant Preparation
  • Dissolve

    
     (
    
    
    
    ) or up to
    
    
    (
    
    
    ) of APS in
    
    
    of
    
    
    .
  • Action: Cool this solution to

    
     prior to addition.
    
Step 3: Polymerization (The Reaction)[1][3]
  • Addition: Add the cold APS solution dropwise to the monomer solution over 30–60 minutes.

  • Observation: The solution will transition from colorless

    
     pink/brown (oligomers) 
    
    
    
    dark green/black (polymer).
  • Duration: Maintain stirring at

    
     for 6–24 hours.
    
    • Note: The reaction is exothermic. If scaling up (>1L), monitor internal temperature to ensure it does not spike.

Step 4: Purification (The Cleanup)
  • Filtration: Vacuum filter the resulting precipitate using a Büchner funnel (Whatman No. 1 or equivalent).

  • Washing:

    • Wash with

      
       of 
      
      
      
      (removes unreacted monomer).
    • Wash with Distilled Water (until filtrate is neutral pH).

    • Wash with Acetone or Methanol (removes low-molecular-weight oligomers). The filtrate will likely be violet/brown; continue until filtrate is clear.

  • Drying: Dry the filter cake in a vacuum oven at

    
     for 24 hours.
    
Process Workflow Diagram

Workflow Start Start: Raw Materials Dissolve Dissolution (1M HCl) Temp: 25°C Start->Dissolve Cool Cooling Phase Target: 0°C - 5°C Dissolve->Cool AddOxidant Dropwise APS Addition Rate: 1-2 mL/min Cool->AddOxidant React Polymerization Time: 6-24h | Stir: 500rpm AddOxidant->React Filter Vacuum Filtration Separate Precipitate React->Filter Wash Sequential Wash 1. HCl -> 2. Water -> 3. Acetone Filter->Wash Dry Vacuum Drying 60°C, 24h Wash->Dry

Figure 2: Operational workflow for the synthesis of PNHEA.

Characterization & Validation

To validate the synthesis of PNHEA versus standard PANI, look for specific spectral signatures.

FTIR Spectroscopy
Wavenumber (

)
AssignmentSignificance
3200–3400 O-H / N-H stretchingBroad band confirms presence of hydroxyethyl group (distinct from PANI).
2800–2950 C-H stretching (aliphatic)Corresponds to the

chain in the substituent.
1560–1580 C=C stretching (Quinoid)Indicates the oxidized state of the polymer backbone.
1480–1500 C=C stretching (Benzenoid)Indicates the reduced state of the polymer backbone.
1240–1300 C-N stretchingCharacteristic of aromatic amine polymers.
UV-Vis Spectroscopy

Dissolve the product in DMSO or NMP.

  • ~320-340 nm:

    
     transition of the benzenoid rings.
    
  • ~600-640 nm: Exciton transition of the quinoid rings (indicative of the emeraldine base form).

  • Note: A "free carrier tail" extending into the NIR (>800 nm) indicates successful doping (polaron delocalization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Induction period too short or temp too low.Allow reaction to proceed for full 24h. Ensure APS is fresh (hygroscopic).
Sticky/Gummy Product High oligomer content or hydrolysis.Reaction temp exceeded

. Wash more thoroughly with acetone.
Low Conductivity Over-oxidation or poor doping.Reduce APS ratio to 1:1. Ensure final wash is not basic (which dedopes the polymer).
Insolubility in DMSO Cross-linking.Avoid "hot spots" during oxidant addition. Stir vigorously.

References

  • BenchChem. Application Notes and Protocols for the Polymerization of N-Alkylated Anilines. Retrieved from

  • Khadieva, A.I., et al. (2019). Synthesis and Comparison of the Electrical Properties of Polyaniline and Poly[(N-2-hydroxyethyl)aniline]. Semiconductors, 53, 2090–2093.[4] Retrieved from

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[4][5] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Retrieved from

  • Borriello, A., et al. Synthesis and characterization of poly(N-hydroxyethylaniline). Retrieved from

Sources

Method

Reagents for converting 2-anilinoethanol to its hydrochloride salt

Abstract This guide details the reagents and methodologies required to convert 2-anilinoethanol ( -phenylethanolamine) into its hydrochloride salt ( -(2-hydroxyethyl)anilinium chloride) without compromising the hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the reagents and methodologies required to convert 2-anilinoethanol (


-phenylethanolamine) into its hydrochloride salt (

-(2-hydroxyethyl)anilinium chloride) without compromising the hydroxyl functionality.[1] Unlike simple aliphatic amines, the presence of both an oxidation-prone aniline moiety and a nucleophilic hydroxyl group necessitates specific reagent choices to avoid side reactions such as chlorination or polymerization.[1] This note compares anhydrous precipitation methods against aqueous workups and provides a "Gold Standard" protocol for high-purity isolation.

Introduction & Chemical Rationale

2-Anilinoethanol (CAS 122-98-5) is a bifunctional building block containing a secondary amine and a primary alcohol.[1]

  • Substrate: 2-Anilinoethanol (

    
    )[1][2][3]
    
  • Target: 2-Anilinoethanol Hydrochloride (

    
    )
    
The pKa Challenge

The basicity of the nitrogen atom in 2-anilinoethanol is significantly lower than that of ethanolamine due to the electron-withdrawing nature of the phenyl ring.[1]

  • Aliphatic Amine pKa (conj.[1] acid): ~9.5[1]

  • Aniline pKa (conj.[1] acid): ~4.6[1]

  • 2-Anilinoethanol pKa (conj.[1] acid): ~5.5 (Estimated)[1]

Implication: Weak acids (like acetic acid) will not form a stable salt.[1] A strong mineral acid (HCl) is required. However, the reduced basicity means the salt is prone to hydrolysis (reverting to free base) in the presence of moisture, making anhydrous isolation critical for stability.[1]

Reagent Selection Guide

The choice of reagents is dictated by the need to protonate the nitrogen without activating the oxygen.[1]

Recommended Reagents
Reagent SystemGradeApplicationProsCons
HCl (gas) in Diethyl Ether Anhydrous (2.0 M)Gold Standard Instant precipitation; high purity; easy filtration.[1]Requires handling volatile ether; moisture sensitive.[1]
TMSCl + Methanol Reagent GradeIn-Situ Generation Generates HCl gently; no gas tanks needed.[1]Generates TMS-ether byproducts if stoichiometry is off.
Conc. HCl (aq) 37% ACS GradeBulk Scale Cheap; readily available.[1]Hard to dry; product often "oils out" due to water solubility.[1]
Forbidden Reagents (Critical Warning)

DO NOT USE: Thionyl Chloride (


), Phosphorus Pentachloride (

), or Oxalyl Chloride.[1]
  • Reason: These reagents will attack the hydroxyl group (-OH), converting the molecule into

    
    -(2-chloroethyl)aniline .[1]
    
  • Safety Hazard: The resulting chloro-amine is a nitrogen mustard derivative (an alkylating agent) with significant toxicity.[1]

Reaction Logic & Visualization

The following diagram illustrates the correct protonation pathway versus the forbidden chlorination pathway.

G cluster_good Target Pathway (Salt Formation) cluster_bad Forbidden Pathway (Side Reaction) Start 2-Anilinoethanol (Free Base) HCl HCl (Anhydrous) in Et2O or Dioxane Start->HCl SOCl2 Thionyl Chloride (SOCl2) Start->SOCl2 Salt 2-Anilinoethanol HCl (Crystalline Salt) HCl->Salt Protonation (Acid-Base) Mustard N-(2-chloroethyl)aniline (TOXIC ALKYLATING AGENT) SOCl2->Mustard Nucleophilic Substitution (OH -> Cl)

Figure 1: Mechanistic divergence between salt formation (green) and functional group modification (red).[1]

Experimental Protocols

Protocol A: The "Kinetic Crash" (Anhydrous Precipitation)

Best for: Analytical standards, high-purity needs, and long-term storage.[1]

Materials:

  • 2-Anilinoethanol (Liquid, purified)[1][2][4][5][6]

  • Solvent: Anhydrous Diethyl Ether (or Methyl tert-butyl ether - MTBE for higher flashpoint)[1]

  • Reagent: 2.0 M HCl in Diethyl Ether (Commercial solution)[1]

  • Apparatus: 250 mL Round Bottom Flask, Magnetic Stirrer, Nitrogen line.

Procedure:

  • Dissolution: Dissolve 5.0 g (36.4 mmol) of 2-anilinoethanol in 50 mL of anhydrous diethyl ether. The solution should be clear.

    • Note: If the starting material is dark (oxidized), distill it under vacuum before use.

  • Acidification: Cool the solution to 0°C in an ice bath. Under vigorous stirring, add the HCl/Ether solution (20 mL, 40 mmol, 1.1 eq) dropwise over 10 minutes.

  • Precipitation: A white to off-white solid will precipitate immediately.[1]

  • Maturation: Allow the slurry to stir at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid rapidly using a sintered glass funnel (Buchner) under nitrogen or argon blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with 2 x 10 mL of cold anhydrous ether.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 4 hours.
    

Expected Yield: 85-95% Appearance: White crystalline solid.[1]

Protocol B: The "In-Situ" Method (TMSCl/Methanol)

Best for: Labs without HCl gas cylinders or pre-made ether solutions.[1]

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with Methanol to produce HCl and TMS-Methoxy ether in situ:


[1]

Procedure:

  • Dissolve 5.0 g of 2-anilinoethanol in 30 mL of dry Methanol.

  • Cool to 0°C.

  • Add 4.6 g (5.4 mL, 1.15 eq) of TMSCl dropwise.

    • Observation: The solution may warm slightly (exothermic).[7]

  • Stir for 1 hour at room temperature.

  • Concentration: Remove the solvent (Methanol) and byproduct (TMS-OMe, BP ~57°C) via rotary evaporation.

  • Crystallization: The residue will likely be a viscous oil or semi-solid. Add 20 mL of cold Acetone or Ethyl Acetate and scratch the flask wall to induce crystallization.

  • Filter and dry as in Protocol A.

Critical Quality Attributes (CQA) & Characterization

AttributeSpecificationMethod of Verification
Appearance White to pale beige crystalline solidVisual Inspection
Melting Point ~135°C - 140°C (Decomposes)Capillary MP Apparatus
Solubility Soluble in Water, Ethanol; Insoluble in EtherSolubility Test
Hygroscopicity High (Deliquescent in humid air)Exposure test (mass gain)

NMR Signature (D2O):

  • Free Base: Aromatic protons at 6.5-7.2 ppm;

    
     at ~3.2 ppm.[1]
    
  • HCl Salt: Aromatic protons shift downfield (due to positive charge on N withdrawing density);

    
     shifts to ~3.5-3.8 ppm.[1] The exchangeable protons (
    
    
    
    ,
    
    
    ) will merge with the D2O peak.[1]

Troubleshooting

  • Problem: Product "Oils Out" (forms a sticky gum instead of powder).

    • Cause: Presence of water or impurities.[7][8]

    • Solution: Decant the solvent. Dissolve the oil in a minimum amount of hot isopropanol (IPA) and add diethyl ether until cloudy. Cool slowly to -20°C.

  • Problem: Product turns pink/brown upon drying.

    • Cause: Oxidation of the aniline ring.

    • Solution: Ensure the starting material was colorless.[9] Perform all drying steps under vacuum or inert gas.[1] Store in amber vials.

References

  • BenchChem. (2025).[1] 2-Anilinoethanol: Physical Properties and Synthesis Protocols. Retrieved from [1]

  • Organic Syntheses. (1939).[1] General methods for Aniline Hydrochloride preparation. Coll. Vol. 2, p. 15. Retrieved from [1]

  • PubChem. (2025).[1][10] Compound Summary: N-(2-Hydroxyethyl)aniline.[1][2][11][12][13] CID 31235.[1][14] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][14] Safety Data Sheet: N-(2-Hydroxyethyl)aniline. Retrieved from [1][2]

  • Master Organic Chemistry. (2014). Thionyl Chloride and Alcohols: Mechanism and Stereochemistry. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)aniline Hydrochloride

Diagnostic Hub: Identify Your Failure Mode Before altering your protocol, identify the specific bottleneck in your current workflow using the diagnostic matrix below. SymptomProbable CauseImmediate Action High Yield, Low...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, identify the specific bottleneck in your current workflow using the diagnostic matrix below.

SymptomProbable CauseImmediate Action
High Yield, Low Purity Over-alkylation (formation of di-substituted byproduct).See Module 1 (Stoichiometry Control).
Low Conversion Insufficient temperature or catalyst deactivation.See Module 2 (Kinetics & Catalysis).
Product is an Oil/Gum Hygroscopic salt formation or residual solvent.See Module 3 (Anhydrous Salt Formation).
Purple/Dark Coloration Oxidation of aniline starting material.[1]Implement inert atmosphere (

/Ar) and use distilled aniline.

Module 1: Solving the "Double-Addition" Trap (Selectivity)

The Issue: The most common yield-killer in this synthesis is the formation of N,N-bis(2-hydroxyethyl)aniline. The product (


 amine) is often more nucleophilic than the starting aniline (

amine) due to the electron-donating inductive effect of the alkyl group, leading to runaway alkylation.
Troubleshooting Q&A

Q: I am using a 1:1 molar ratio of aniline to 2-chloroethanol, but I still get 20% di-alkylated product. Why? A: Statistical probability favors the secondary reaction once a significant amount of product is formed.

  • The Fix: You must operate under Pseudo-First-Order conditions regarding the alkylating agent. Increase the aniline:alkylating agent ratio to 3:1 or 4:1 .

  • Recovery: Unreacted aniline can be easily recovered via vacuum distillation (

    
     184°C) or acid extraction, whereas separating the mono- and di-products requires difficult chromatography.
    

Q: Does temperature affect the mono/di ratio? A: Yes. Higher temperatures lower selectivity.

  • The Fix: If using 2-chloroethanol, maintain reaction temperature between 70–90°C . Do not reflux (

    
    ) unless conversion stalls. If using ethylene oxide (industrial route), strict temperature control (140-150°C) is required, but often necessitates pressure vessels [1].[2]
    
Visualizing the Selectivity Pathway

ReactionPathway Aniline Aniline (Starting Material) Mono N-(2-Hydroxyethyl)aniline (Target Product) Aniline->Mono k1 (Slow Addition) Reagent 2-Chloroethanol (Limiting Reagent) Reagent->Mono Di N,N-bis(2-hydroxyethyl)aniline (Byproduct) Mono->Di k2 (Fast if excess reagent)

Figure 1: Kinetic competition between mono- and di-alkylation. The red path (k2) dominates if local concentration of reagent is high.

Module 2: The "Oily Salt" Nightmare (Crystallization)

The Issue: Users frequently report that adding HCl results in a "goop" or oil rather than a nice white solid. N-(2-hydroxyethyl)aniline hydrochloride is hygroscopic . Even trace water prevents crystallization.

Troubleshooting Q&A

Q: I used aqueous HCl (37%) and my product is a brown oil. Can I save it? A: Aqueous HCl introduces water that is incredibly difficult to remove from this specific salt.

  • The Fix: Do NOT use aqueous HCl. You must use an anhydrous source.[3]

    • Dissolve the free base in dry diethyl ether or 1,4-dioxane.

    • Bubble dry HCl gas through the solution, or add 4M HCl in Dioxane dropwise.

    • The salt should precipitate instantly as a white solid.

Q: Even with dry HCl, it’s clumping.[2] What solvent system should I use for recrystallization? A: Avoid water/alcohol mixtures if possible.

  • The Fix: Use Isopropanol (IPA) or an Ethanol/Ethyl Acetate mixture.

    • Dissolve in minimum hot IPA.

    • Add Ethyl Acetate (anti-solvent) until cloudy.

    • Cool slowly to 4°C.

Module 3: Optimized Protocol (The "Self-Validating" Method)

This protocol integrates the fixes above. It uses 2-chloroethanol (more accessible than ethylene oxide for labs) and focuses on purification before salt formation.

Reagents
  • Aniline (Freshly distilled, clear) - 4.0 equivalents[2]

  • 2-Chloroethanol - 1.0 equivalent

  • Base:

    
     (1.2 equiv) or Ionic Liquid catalyst (e.g., [HMIM]HSO4 for green synthesis [2])
    
  • Solvent: None (Neat) or Toluene (if temperature control is difficult)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, thermometer, and pressure-equalizing addition funnel .[2]

  • Charging: Add Aniline (4.0 equiv) and

    
     (1.2 equiv). Heat to 90°C.
    
  • Controlled Addition: Add 2-Chloroethanol (1.0 equiv) dropwise over 2 hours .

    • Why? Keeps the concentration of alkylating agent low relative to aniline, suppressing di-alkylation (See Fig 1).

  • Reaction: Stir at 90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: If di-alkylated spot appears (higher Rf), stop heating immediately.[2]

  • Workup (The Separation):

    • Cool to room temperature.[1][3][4][5][6] Filter off inorganic salts.

    • Distillation: Distill off the excess aniline under reduced pressure (Aniline bp: ~70°C at 10 mmHg).

    • The residue is the crude N-(2-hydroxyethyl)aniline.[7]

  • Salt Formation (Anhydrous):

    • Dissolve the crude residue in anhydrous Diethyl Ether (10 mL/g).

    • Cool to 0°C in an ice bath.

    • Add 2M HCl in Ether dropwise with vigorous stirring.

    • Filter the white precipitate immediately under

      
       flow.
      
Purification Workflow Diagram

PurificationFlow RxnMix Crude Reaction Mixture (Aniline + Product + Byproduct) Filter Filter Inorganic Salts RxnMix->Filter Distill Vacuum Distillation (Remove Excess Aniline) Filter->Distill Residue Residue: Mono + Trace Di Distill->Residue High Boiling Fraction SaltStep Add Anhydrous HCl/Ether Residue->SaltStep Dissolve in Et2O Solid Precipitate: Target HCl Salt SaltStep->Solid Filter Filtrate Filtrate: Impurities SaltStep->Filtrate

Figure 2: Downstream processing workflow emphasizing the removal of excess aniline prior to salt formation.

Quantitative Data: Solvent & Catalyst Effects

Use this table to select conditions based on your available resources.

MethodCatalystTempYield (Mono)SelectivityNotes
Standard

90°C65-70%ModerateRequires excess aniline (4:1) to maintain selectivity [3].
Green [HMIM]

70°C86%HighIonic liquid catalyst; easier workup and recycling [2].
Industrial None (Autoclave)140°C>90%HighUses Ethylene Oxide; safety risk for small labs [1].
Catalytic Zeolite S-115300°C85%HighVapor phase; requires specialized flow reactor [4].

References

  • BenchChem. (2025).[3][5][6][8] A Comparative Guide to the Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline and Structural Confirmation. Retrieved from .

  • Chinese Patent CN102942494B. (2013). Method for preparing N-hydroxyethylaniline by using ionic liquid. State Intellectual Property Office of the P.R.C.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • U.S. Patent 4,380,668. (1983). Selective N-alkylation of aniline in the presence of zeolite catalysts.

Sources

Optimization

Technical Support Center: Purification of 2-Anilinoethanol Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving a common challenge in the synthesis of 2-anilinoethanol hy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving a common challenge in the synthesis of 2-anilinoethanol hydrochloride: the removal of unreacted aniline. By leveraging fundamental principles of acid-base chemistry and crystallization, this guide offers practical, field-proven protocols and insights to ensure the isolation of a high-purity product.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of 2-anilinoethanol hydrochloride, providing direct answers and actionable advice.

Q1: My final 2-anilinoethanol hydrochloride product is a brownish, oily substance, not the expected crystalline solid. What is the likely cause?

A1: The most probable cause of an oily or discolored product is the presence of unreacted aniline. Aniline is a liquid at room temperature and can darken upon exposure to air and light.[1] Its presence as an impurity will inhibit the crystallization of the 2-anilinoethanol hydrochloride salt.

Q2: How can I effectively remove unreacted aniline from my crude product?

A2: An acidic wash, also known as an acid-base extraction, is a highly effective method for removing aniline.[2][3] Aniline is a weak base and will be protonated by a dilute acid, such as hydrochloric acid (HCl), to form the water-soluble anilinium chloride salt.[3][4][5][6] This salt will then partition into the aqueous phase, while the less basic 2-anilinoethanol remains in the organic phase, allowing for their separation.

Q3: I performed an acid wash, but I suspect aniline is still present. What could have gone wrong?

A3: Several factors could lead to incomplete removal of aniline:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of dilute HCl to react with all the residual aniline. A 1 M HCl solution is typically recommended.[2]

  • Inadequate Mixing: Thorough mixing of the organic and aqueous layers in the separatory funnel is crucial for efficient extraction. Shake the funnel vigorously for several minutes to maximize the surface area for the acid-base reaction.[3]

  • Incorrect pH: The aqueous layer should be acidic to ensure the aniline remains in its protonated, water-soluble form. You can test the pH of the aqueous layer with pH paper to confirm it is acidic.

Q4: Can I use a different acid for the extraction?

A4: While other mineral acids could be used, hydrochloric acid is the most common and practical choice, especially since the final product is the hydrochloride salt. Using a different acid would introduce other counter-ions into the mixture.

Q5: After the acid wash, how do I isolate the purified 2-anilinoethanol hydrochloride?

A5: Once the aniline has been removed, the 2-anilinoethanol (as the free base) will be in the organic solvent. To obtain the hydrochloride salt, you can either bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol). The 2-anilinoethanol hydrochloride will precipitate out of the solution and can then be collected by filtration. An alternative is to evaporate the organic solvent to obtain the free base and then proceed with recrystallization from an appropriate solvent system after converting it to the hydrochloride salt.

Q6: What is the best way to obtain a highly pure, crystalline product?

A6: Recrystallization is the final and most critical step for obtaining a high-purity crystalline product.[7] This process involves dissolving the crude 2-anilinoethanol hydrochloride in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it will crystallize out, leaving impurities behind in the solvent.

Q7: Which solvent should I use for the recrystallization of 2-anilinoethanol hydrochloride?

A7: The ideal recrystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] For hydrochloride salts, polar protic solvents are often good candidates. Ethanol, methanol, or a mixture of ethanol and water can be effective for recrystallizing substituted anilines and their salts.[8] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.

Comparative Physicochemical Properties

Understanding the differences in the physical properties of aniline and 2-anilinoethanol is fundamental to designing an effective purification strategy.

PropertyAniline2-Anilinoethanol2-Anilinoethanol Hydrochloride
CAS Number 62-53-3[9]122-98-5[10]542-26-7 (example source)
Molecular Formula C₆H₇NC₈H₁₁NO[10]C₈H₁₂ClNO
Molecular Weight 93.13 g/mol [9]137.18 g/mol [10][11]173.64 g/mol
Appearance Colorless to brown oily liquid[1]Clear yellow to brown liquid[11][12]Crystalline solid
Boiling Point 184.4 °C[5][9]150-152 °C at 10 mmHg[10][11]Decomposes
Melting Point -6.0 °C[9]-30 °C[11]~145-150 °C (typical)
Solubility in Water Moderately soluble (3.6 g/100 mL at 20 °C)53 g/L (20 °C)[11]Soluble
Solubility in Organic Solvents Soluble in alcohol, ether, benzene[1]Soluble in common organic solventsSparingly soluble in non-polar solvents

Experimental Protocol: Purification of 2-Anilinoethanol Hydrochloride via Acid-Base Extraction and Recrystallization

This protocol provides a step-by-step methodology for the removal of unreacted aniline and the subsequent purification of 2-anilinoethanol hydrochloride.

Part 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing 2-anilinoethanol and unreacted aniline in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[2]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The bottom aqueous layer will contain the protonated aniline hydrochloride, while the top organic layer will contain the 2-anilinoethanol.[2][4]

  • Drain Aqueous Layer: Carefully drain the lower aqueous layer and set it aside.

  • Repeat Wash: Repeat the acidic wash (steps 3-6) with a fresh portion of 1 M HCl to ensure complete removal of the aniline.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to remove any residual acid and dissolved water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter the solution to remove the drying agent. The resulting organic solution contains the purified 2-anilinoethanol free base.

Part 2: Formation and Recrystallization of 2-Anilinoethanol Hydrochloride
  • Salt Formation: To the dried organic solution of 2-anilinoethanol, slowly add a solution of HCl in a suitable organic solvent (e.g., 2 M HCl in isopropanol) with stirring until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

  • Initial Filtration: Collect the precipitated 2-anilinoethanol hydrochloride by vacuum filtration and wash the solid with a small amount of the cold organic solvent used for the reaction.

  • Solvent Selection for Recrystallization: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating.[8]

  • Dissolution for Recrystallization: Transfer the crude 2-anilinoethanol hydrochloride to an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Final Filtration: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[13]

  • Drying: Dry the purified 2-anilinoethanol hydrochloride crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Purification Workflow Diagram

Purification_Workflow cluster_extraction Part 1: Acid-Base Extraction cluster_recrystallization Part 2: Recrystallization crude_product Crude Product (2-Anilinoethanol + Aniline) in Organic Solvent separatory_funnel Separatory Funnel crude_product->separatory_funnel add_hcl Add 1 M HCl separatory_funnel->add_hcl 1. shake Shake & Separate add_hcl->shake 2. aqueous_layer Aqueous Layer (Aniline Hydrochloride) shake->aqueous_layer 3a. Discard organic_layer Organic Layer (2-Anilinoethanol) shake->organic_layer 3b. Keep wash_dry Wash with H₂O/Brine & Dry organic_layer->wash_dry purified_free_base Purified 2-Anilinoethanol (Free Base) wash_dry->purified_free_base salt_formation Salt Formation (Add HCl) purified_free_base->salt_formation crude_hcl_salt Crude 2-Anilinoethanol HCl salt_formation->crude_hcl_salt dissolve_hot Dissolve in Minimal Hot Solvent crude_hcl_salt->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_dry Filter & Dry cool_slowly->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Workflow for the purification of 2-anilinoethanol hydrochloride.

References

  • Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
  • Exp 6 - Extraction. (n.d.).
  • 2-Anilinoethanol | High-Purity Reagent | RUO - Benchchem. (n.d.).
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) - Fenix. (2002, May 7).
  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10).
  • 2-Anilinoethanol 122-98-5 wiki - Guidechem. (n.d.).
  • Recrystallization - Part 2. (n.d.).
  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1) - Cheméo. (n.d.).
  • How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
  • 2-Anilinoethanol | 122-98-5 - ChemicalBook. (n.d.).
  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte - ResearchGate. (2025, August 7).
  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • The Solubility of Aniline - ChemicalBook. (2022, November 18).
  • 2-Anilinoethanol CAS 122-98-5 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.).
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Anilinoethanol Hydrochloride During Storage

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, analytical scientists, and drug development professionals handling 2-anilinoethanol hydrochloride (also known as N-(2-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, analytical scientists, and drug development professionals handling 2-anilinoethanol hydrochloride (also known as N-(2-Hydroxyethyl)aniline hydrochloride).

As a bifunctional chemical building block containing both a secondary aniline and a primary alcohol moiety, this compound is highly versatile in organic synthesis and pharmaceutical development[1]. However, its electron-rich aniline core makes it inherently susceptible to aerial oxidation. Improper storage quickly leads to degradation, visually manifesting as a shift from a pure white powder to a yellow, brown, or dark green substance[2].

Visualizing the Problem: The Oxidation Cascade

G A 2-Anilinoethanol HCl (Intact Salt) B Moisture / Deprotonation (Free Base Equilibrium) A->B Humidity C O2 / UV Light Exposure (Radical Initiation) B->C Improper Storage D Anilino Radical Formation C->D Oxidation E Quinone Imine Derivatives (Yellow/Brown Discoloration) D->E Propagation F Polyaniline-like Oligomers (Dark/Insoluble Degradants) E->F Polymerization

Logical pathway of 2-anilinoethanol oxidation leading to discoloration.

FAQ 1: Mechanistic Understanding of Degradation

Q: Why does 2-anilinoethanol hydrochloride oxidize and change color during storage, even though it is formulated as a stable salt?

A: The discoloration of 2-anilinoethanol hydrochloride is driven by a free-radical auto-oxidation cascade. Forming a hydrochloride salt protonates the amine, which theoretically reduces the electron density of the nitrogen lone pair, making it far less susceptible to oxidation than its free base counterpart.

The Causality: The hydrochloride salt is hygroscopic. When exposed to ambient humidity, trace moisture facilitates localized dissociation back into the free base. If this equilibrium mixture is exposed to UV light or ambient heat, homolytic cleavage initiates the formation of an anilino radical. Atmospheric oxygen acts as a radical terminator and electron acceptor, reacting with these intermediates to form highly conjugated, colored quinone imine derivatives[3]. Over time, these propagate into polyaniline-like oligomers, turning the batch dark brown or green[4]. To prevent this, you must eliminate the triad of oxidation triggers: moisture, oxygen, and light.

FAQ 2: Troubleshooting Storage Conditions

Q: What are the exact quantitative parameters for storing this compound to guarantee long-term stability and prevent batch loss?

A: To arrest the kinetic pathways of oxidation, storage conditions must strictly control the atmosphere, temperature, and light exposure. While general guidelines suggest storing "below +30°C"[2], optimal long-term preservation requires much stricter controls. Below is the comparative data for storage viability:

Storage ParameterSub-Optimal (Standard)Optimal (Inert & Cold)Rationale / Causality
Temperature +20°C to +30°C-20°CLow temperatures exponentially decrease the kinetic rate of radical propagation and thermal degradation.
Atmosphere Ambient AirArgon or Nitrogen PurgedDisplacing O₂ removes the primary electron acceptor required for quinone imine formation[3].
Light Exposure Clear GlassAmber Glass + FoilBlocks UV photons that provide the activation energy for homolytic bond cleavage.
Moisture Control NoneDesiccant (Silica/Drierite)Prevents hygroscopic dissociation of the HCl salt into the highly reactive free base.
Visualizing the Solution: Inert Storage Workflow

StorageWorkflow Start Receive Compound QC Visual QC (Check for Brown/Yellow Tint) Start->QC Purge Argon/N2 Purge (Displace Oxygen) QC->Purge If White/Clear Desiccate Add Desiccant (Silica Gel Packet) Purge->Desiccate Seal Seal in Amber Vial (Block UV Light) Desiccate->Seal Store Store at -20°C (Slow Kinetics) Seal->Store

Step-by-step workflow for the inert storage of 2-anilinoethanol hydrochloride.

FAQ 3: Experimental Protocols for Storage & Recovery

Q: How do I properly prepare a newly received batch for long-term storage, and how can I recover a batch that has already oxidized?

A: Implementing a self-validating storage protocol ensures that your compound remains pristine for sensitive synthetic steps. If oxidation has already occurred, a targeted decolorizing recrystallization protocol can recover the pure active intermediate.

Protocol 1: Self-Validating Inert Storage Workflow

Objective: Isolate the compound from environmental oxidative triggers.

  • Inspection: Upon receipt, visually inspect the powder. It should be pure white or colorless. (If yellow/brown, proceed immediately to Protocol 2).

  • Transfer: Inside a glove box or under a continuous stream of dry Argon, transfer the desired amount into a pre-dried amber glass vial.

  • Desiccation: Place a small, sterile silica gel packet inside a secondary containment jar.

  • Purging: Purge the primary amber vial with Argon for 60 seconds.

    • Causality: Argon is heavier than air and will physically blanket the solid powder, effectively displacing residual oxygen from the interstitial spaces of the crystals.

  • Sealing: Cap tightly and wrap the cap boundary with Parafilm to prevent atmospheric gas exchange.

  • Storage: Store the sealed container at -20°C.

  • Self-Validation Step: Prepare a 10 mg control sample in a clear, unsealed vial exposed to room air. Within 2 to 4 weeks, the control will exhibit distinct yellowing. The contrast between the degraded control and your pristine, white Argon-purged sample validates the integrity of your storage system.

Protocol 2: Recovery via Decolorizing Recrystallization

Objective: Remove quinone imine and polyaniline impurities from a degraded stock.

  • Dissolution: Dissolve the discolored 2-anilinoethanol hydrochloride in a minimum volume of boiling absolute ethanol.

  • Adsorption: Add 5-10% (w/w) activated charcoal (e.g., Norit) to the hot solution and stir for 5 minutes.

    • Causality: The highly conjugated, polymeric oxidized impurities have a strong physical affinity for the porous carbon matrix via π-π stacking, while the monomeric target salt remains freely dissolved in the solvent.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite to remove the charcoal. The resulting filtrate should now be clear and colorless.

  • Precipitation: Slowly add cold diethyl ether or ethyl acetate dropwise to the filtrate until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, followed by incubation at 4°C to maximize crystal yield.

  • Collection: Filter the recrystallized white needles under a vacuum and wash with ice-cold diethyl ether. Dry under a high vacuum to remove residual solvent.

  • Self-Validation Step: Perform a melting point analysis or HPLC-UV on the recovered crystals. The recovered batch will show a sharp melting point and the complete absence of broad UV-Vis absorption bands in the 400-600 nm range (which correspond to the colored quinone/polyaniline impurities), validating the success of the recovery.

References
  • Source: benchchem.
  • Source: dtic.
  • Source: chemicalbook.
  • Title: Synthesis and Comparison of the Electrical Properties of Polyaniline and Poly[(N-2-hydroxyethyl)

Sources

Optimization

Purification methods for crude N-(2-hydroxyethyl)aniline hydrochloride

Welcome to the Technical Support and Troubleshooting Center for the purification of N-(2-hydroxyethyl)aniline hydrochloride (also known as 2-anilinoethanol hydrochloride or N-phenylethanolamine hydrochloride). As a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of N-(2-hydroxyethyl)aniline hydrochloride (also known as 2-anilinoethanol hydrochloride or N-phenylethanolamine hydrochloride).

As a versatile bifunctional building block, this compound is heavily utilized in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients[1]. It is typically synthesized via the alkylation of aniline with 2-chloroethanol. However, due to the reactivity of the secondary amine and the electron-rich aromatic ring, researchers frequently encounter complex impurity profiles. This guide provides field-proven, self-validating protocols to rescue and purify your crude materials.

Part 1: Quantitative Data & Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical parameters of the target molecule and its common contaminants.

Table 1: Physicochemical Profile & Purification Impact

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 173.64 g/mol (HCl salt)Dictates stoichiometric calculations for free-basing and titrations.
Physical State (Pure) White to off-white crystalline solidServes as the baseline for visual purity assessment.
Solubility (HCl Salt) Soluble in H₂O, EtOH; Insoluble in Et₂ODrives the selection of solvent/anti-solvent recrystallization systems.
Solubility (Free Base) Soluble in EtOAc, DCM; Slightly sol. in H₂OEnables biphasic liquid-liquid extraction for crude rescue.
Major Impurity 1 Unreacted AnilineEasily oxidizes; requires thorough washing or trituration.
Major Impurity 2 N,N-bis(2-hydroxyethyl)anilineOver-alkylation byproduct; requires strict pH or chromatographic separation.
Part 2: Mechanistic Purification Workflow

The following diagnostic matrix illustrates the decision-making process for purifying crude N-(2-hydroxyethyl)aniline hydrochloride based on its initial physical state.

PurificationWorkflow Crude Crude N-(2-hydroxyethyl)aniline HCl Inspect Diagnostic Inspection (Color & State) Crude->Inspect Dark Dark/Brown Solid (Oxidation Products) Inspect->Dark Oily Oily/Sticky Solid (Moisture/Dialkylated) Inspect->Oily Powder Off-White Powder (Standard Crude) Inspect->Powder FreeBase 1. Free-Base with NaOH 2. Extract (EtOAc) 3. Charcoal Treatment Dark->FreeBase Triturate Trituration in Cold Et2O to remove organics Oily->Triturate Recryst Recrystallization (EtOH / Et2O) Powder->Recryst FreeBase->Recryst HCl(g) or ethereal HCl Triturate->Recryst Pure Pure Crystalline HCl Salt (>99% Purity) Recryst->Pure

Diagnostic workflow for the purification of crude N-(2-hydroxyethyl)aniline hydrochloride.

Part 3: Troubleshooting FAQs

Q1: My crude hydrochloride salt is a dark brown, sticky paste instead of a solid. Why did this happen, and how do I fix it?

  • Causality: Aniline derivatives possess electron-rich aromatic rings that are highly susceptible to air oxidation, forming highly colored, polymeric quinoid structures. The "stickiness" is caused by the hygroscopic nature of the HCl salt trapping atmospheric moisture, combined with unreacted aniline acting as a plasticizer[2].

  • Resolution: Do not attempt direct recrystallization, as the polymeric impurities will co-crystallize. You must break the salt. Perform a free-base extraction (see SOP A), treat the organic layer with activated carbon to adsorb the heavy oxidation products, and re-precipitate the salt using anhydrous ethereal HCl.

Q2: NMR analysis shows significant N,N-bis(2-hydroxyethyl)aniline contamination. Why did this form, and how do I remove it?

  • Causality: During synthesis, the secondary amine product (N-phenylethanolamine) is often more nucleophilic than the primary aniline starting material. If the reaction stoichiometry or temperature is not strictly controlled, competitive over-alkylation occurs rapidly.

  • Resolution: The dialkylated tertiary amine has a different pKa and solubility profile. While repeated recrystallization can enrich the secondary amine, the most definitive method is to convert the mixture to the free base and perform silica gel flash chromatography (Hexanes/EtOAc gradient) before re-forming the HCl salt.

Q3: When I try to recrystallize the salt, it "oils out" instead of forming crystals. What is the mechanism behind this failure?

  • Causality: "Oiling out" occurs when the solute precipitates at a temperature above its melting point in the chosen solvent system, or when residual water/impurities depress the melting point of the precipitating phase.

  • Resolution: Your solvent system is likely too saturated or cooling was too rapid. Switch to a binary solvent/anti-solvent system (Absolute Ethanol / Diethyl Ether). Ensure the ethanol is strictly anhydrous, as water will prevent crystallization.

Part 4: Standard Operating Procedures (SOPs)
SOP A: Free-Base Rescue & Decolorization

Use this protocol if your crude material is heavily oxidized (dark brown) or severely contaminated with unreacted aniline.

  • Dissolution: Dissolve 10.0 g of the crude, dark N-(2-hydroxyethyl)aniline HCl in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Neutralization: Place the flask in an ice bath. Slowly add 1M NaOH dropwise while stirring vigorously.

    • Self-Validation Checkpoint: Monitor the pH. Stop when the pH reaches 9–10. The aqueous layer will turn cloudy and a noticeable oil (the free base) will separate from the water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). Discard the aqueous layer.

  • Decolorization: Transfer the combined organic layers to a clean flask. Add 1.5 g of activated charcoal (Darco) and 5 g of anhydrous Na₂SO₄ (to remove water). Stir gently at 40°C for 15 minutes.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the charcoal and drying agent.

    • Self-Validation Checkpoint: The resulting filtrate should be pale yellow to completely colorless. If it is still dark, repeat step 4.

  • Salt Re-formation: Chill the clean filtrate in an ice-water bath. Slowly add 2M ethereal HCl dropwise until precipitation ceases.

  • Isolation: Vacuum filter the newly formed white crystals, wash with 20 mL of cold diethyl ether, and dry under high vacuum.

SOP B: Optimal Solvent/Anti-Solvent Recrystallization

Use this protocol for off-white, slightly impure solid crude that requires polishing to >99% purity.

  • Dissolution: Place 5.0 g of the crude salt in a dry flask. Add a minimum volume (approx. 15–20 mL) of boiling absolute ethanol. Swirl until just dissolved.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: Remove the solution from the heat source. While the solution is still warm (approx. 50°C), add cold anhydrous diethyl ether dropwise.

    • Self-Validation Checkpoint: Stop adding ether the exact moment the solution becomes slightly turbid (cloudy). Add exactly one drop of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 45 minutes, then transfer to an ice bath for 1 hour.

    • Self-Validation Checkpoint: Needle-like or plate-like crystals should form. If a separate liquid layer forms at the bottom (oiling out), reheat the mixture to dissolve the oil, add 2 mL of ethanol, and cool much more slowly.

  • Collection: Filter the crystals via a Büchner funnel, wash with cold ether, and dry in a vacuum desiccator overnight.

References
  • Benchchem. "2-(Chloromethyl)aniline | High-Purity | For Research". Source: Benchchem.
  • QuickCompany. "Improved Method For The Preparation Of Rivaroxaban". Source: QuickCompany.
  • IRIS. "New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation". Source: University of Sassari.

Sources

Troubleshooting

Controlling molecular weight in poly(2-anilinoethanol) synthesis

A Guide to Controlling Molecular Weight for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of poly(2-anilinoethanol) (PANI-OH). This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Molecular Weight for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of poly(2-anilinoethanol) (PANI-OH). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during polymerization. Our focus is on providing actionable insights to control the molecular weight and polydispersity of your polymer, which are critical parameters influencing its final properties and performance.

Frequently Asked Questions (FAQs)
Q1: My polymerization of 2-anilinoethanol resulted in a polymer with a very low molecular weight. What are the likely causes?

Low molecular weight in poly(2-anilinoethanol) is a common issue that typically points to problems with the polymerization kinetics, specifically an imbalance between the rates of initiation, propagation, and termination.

Possible Causes & Solutions:

  • High Initiator Concentration: In chain-growth polymerization, each initiator molecule can start a new polymer chain.[1][2] An excess of initiator leads to a large number of chains growing simultaneously, each consuming a smaller amount of monomer before the reaction terminates, resulting in a lower average molecular weight.[3][4]

    • Solution: Carefully control the monomer-to-initiator molar ratio. Systematically decrease the concentration of the initiator, such as ammonium persulfate (APS), to target a higher molecular weight.

  • High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including chain termination and potential side reactions.[5] This can prematurely stop chain growth.

    • Solution: Conduct the polymerization at lower temperatures. For aniline derivatives, reactions are often performed at 0-5°C to favor chain propagation over termination, leading to higher molecular weights.[5][6]

  • Monomer Impurities: The presence of impurities in the 2-anilinoethanol monomer can act as chain-transfer agents, terminating a growing chain and initiating a new, shorter one.[7] Water is a common culprit.

    • Solution: Purify the 2-anilinoethanol monomer before use, for example, by vacuum distillation.[8] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Rapid Oxidant Addition: Adding the oxidant (initiator) solution too quickly creates a high local concentration of initiating species, leading to the rapid formation of many short polymer chains.

    • Solution: Add the oxidant solution dropwise over a prolonged period (e.g., 15-20 minutes or longer) while vigorously stirring the monomer solution.[8] This maintains a low and steady concentration of initiators.

Q2: The polydispersity index (PDI) of my synthesized polymer is very high (>2.0). How can I achieve a narrower molecular weight distribution?

A high PDI indicates a broad distribution of polymer chain lengths. This can arise from several factors that affect the uniformity of the polymerization process.

Possible Causes & Solutions:

  • Non-uniform Reaction Conditions: Poor mixing or inadequate temperature control can create localized "hot spots" where polymerization kinetics differ from the bulk solution, leading to a wider range of chain lengths.

    • Solution: Ensure vigorous and constant stirring throughout the reaction. Use an ice bath or a cryostat to maintain a stable and uniform low temperature.

  • Slow Initiation Relative to Propagation: If the initiation of new chains is slow and continues throughout the reaction, new chains will be forming even as others have grown significantly, broadening the molecular weight distribution.

    • Solution: Ensure the initiator is effective and added in a controlled manner at the start of the reaction. The goal is to have all chains start growing at approximately the same time.

  • Chain Transfer Reactions: As with low molecular weight issues, chain transfer to monomer, solvent, or impurities can lead to a broader PDI.[7][9]

    • Solution: Use purified monomer and high-purity, anhydrous solvents.

Q3: My polymerization of 2-anilinoethanol fails to initiate or proceeds very slowly. What troubleshooting steps should I take?

Failure to initiate is often related to the deactivation of the initiator or the presence of polymerization inhibitors.

Possible Causes & Solutions:

  • Inactive Initiator: Ammonium persulfate (APS), a common oxidant, can degrade over time, especially if not stored properly.

    • Solution: Use a fresh batch of APS. Ensure it has been stored in a cool, dry place.

  • Presence of Inhibitors: The monomer may contain inhibitors from its synthesis or added for storage stability.[10] These are designed to scavenge free radicals and will prevent polymerization.

    • Solution: Remove inhibitors by passing the monomer through a column of activated basic alumina or by distillation before use.

  • Incorrect pH or Acidic Medium: The oxidative polymerization of aniline and its derivatives requires a highly acidic medium (typically pH < 2) to protonate the monomer, making it susceptible to oxidation.[5][11][12]

    • Solution: Ensure the reaction is carried out in a strong acidic solution, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6] Verify the pH of the monomer solution before adding the oxidant.

Troubleshooting Guide: Low Molecular Weight

This workflow provides a systematic approach to diagnosing and solving the problem of low molecular weight in your poly(2-anilinoethanol) synthesis.

Troubleshooting_Low_MW start Problem: Low Molecular Weight (MW) check_initiator Step 1: Verify Monomer-to-Initiator Ratio start->check_initiator is_ratio_high Is ratio [Initiator]/[Monomer] high? check_initiator->is_ratio_high decrease_initiator Action: Decrease initiator concentration. Target [M]/[I] > 50. is_ratio_high->decrease_initiator Yes check_temp Step 2: Check Reaction Temperature is_ratio_high->check_temp No decrease_initiator->check_temp is_temp_high Is temperature > 10°C? check_temp->is_temp_high lower_temp Action: Lower temperature to 0-5°C using an ice bath. is_temp_high->lower_temp Yes check_purity Step 3: Assess Monomer Purity is_temp_high->check_purity No lower_temp->check_purity is_distilled Was monomer distilled before use? check_purity->is_distilled distill_monomer Action: Purify monomer by vacuum distillation. is_distilled->distill_monomer No check_addition Step 4: Review Oxidant Addition is_distilled->check_addition Yes distill_monomer->check_addition is_addition_fast Was oxidant added all at once? check_addition->is_addition_fast slow_addition Action: Add oxidant dropwise over 15-20 min with vigorous stirring. is_addition_fast->slow_addition Yes final_check Re-run experiment with optimized parameters. is_addition_fast->final_check No slow_addition->final_check

Caption: Troubleshooting workflow for low molecular weight polymer.

Experimental Protocol: Chemical Oxidative Polymerization

This protocol provides a general procedure for synthesizing poly(2-anilinoethanol) with controlled molecular weight.

Materials:

  • 2-Anilinoethanol (Monomer, CAS: 122-98-5)[13]

  • Ammonium persulfate (APS) (Oxidant/Initiator)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Monomer Purification: Purify 2-anilinoethanol by vacuum distillation to remove any inhibitors and impurities.[8] Store the purified monomer under an inert atmosphere and protect it from light.

  • Monomer Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified 2-anilinoethanol (e.g., 0.1 mol) in 1 M HCl.[11]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (adjust molar ratio to monomer as needed, e.g., a 1:1.25 monomer-to-APS ratio) in 1 M HCl.[11] Cool this solution in the ice bath.

  • Initiation of Polymerization: Using a dropping funnel, add the cold APS solution to the stirring monomer solution drop by drop over a period of 15-20 minutes. A color change (e.g., to dark green or brown) should be observed, indicating the onset of polymerization.[11][12]

  • Reaction: Allow the reaction to proceed at 0-5°C with constant stirring for a set period (e.g., 4-24 hours).[6][11] Longer reaction times may lead to higher yields but can also affect molecular weight.

  • Isolation of Polymer: After the reaction is complete, collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the precipitate extensively with 1 M HCl, followed by deionized water until the filtrate is neutral (pH ~7), and finally with methanol to remove unreacted monomer and oligomers.[12]

  • Drying: Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.

Data Summary: Influence of Parameters on Molecular Weight

The following table summarizes the expected qualitative effects of key experimental parameters on the molecular weight (Mw) and polydispersity index (PDI) of poly(2-anilinoethanol).

ParameterChangeExpected Effect on Molecular Weight (Mw)Expected Effect on Polydispersity (PDI)Rationale
Monomer/Initiator Ratio Increase ([M]/[I])IncreaseDecreaseFewer initiating sites mean each polymer chain grows longer before monomer is depleted.[3]
Reaction Temperature DecreaseIncreaseDecreaseLower temperatures reduce the rate of termination reactions relative to propagation.[5]
Oxidant Addition Rate Slower (Dropwise)IncreaseDecreaseMaintains a low, steady concentration of active species, promoting uniform chain growth.
Monomer Purity HigherIncreaseDecreaseReduces premature termination and side reactions caused by chain-transfer agents.[7]
Key Concepts Visualization

This diagram illustrates the relationship between experimental inputs and the resulting polymer characteristics.

Concepts cluster_inputs Experimental Inputs cluster_kinetics Polymerization Kinetics cluster_outputs Polymer Characteristics Temp Temperature Termination Termination Rate (kt) Temp->Termination affects Ratio [Monomer]/[Initiator] Ratio Propagation Propagation Rate (kp) Ratio->Propagation affects Purity Monomer Purity Purity->Termination affects MW Molecular Weight (Mw) Propagation->MW positively correlates Termination->MW negatively correlates PDI Polydispersity (PDI) Termination->PDI positively correlates

Caption: Key parameters influencing polymer molecular weight and PDI.

Characterization Technique: Gel Permeation Chromatography (GPC/SEC)

To accurately determine the molecular weight (Mw, Mn) and polydispersity index (PDI = Mw/Mn) of your synthesized poly(2-anilinoethanol), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique.[14][15]

  • Principle: GPC separates polymer molecules based on their size (hydrodynamic volume) in solution.[16] Larger molecules elute from the chromatography column faster than smaller molecules.

  • System: A typical GPC system includes a solvent delivery system, an injector, a set of columns packed with porous gel, and detectors (commonly a refractive index (RI) detector).[14][17]

  • Analysis: By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate), a calibration curve can be generated to correlate elution time with molecular weight, allowing for the determination of the molecular weight distribution of your sample.[14]

References
  • (2013). Synthesis of New Organic Semiconductors Based on Poly (2-anilinoethanol) Doped with Different Acids and Investigation of their Electro-Optical Properties. ResearchGate. [Link]

  • Macromolecules. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. [Link]

  • Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated r. ResearchGate. [Link]

  • (2011). Electropolymerization and characterization of polyaniline, poly(2-anilinoethanol) and poly(aniline-co-2-anilinoethanol). ResearchGate. [Link]

  • (2013). Preparation of Conducting Liquid Crystalline Polymer Based of Poly(2-ethanol aniline). ResearchGate. [Link]

  • The effect of initiator concentration on molecular weights. ResearchGate. [Link]

  • Macromolecules. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications. [Link]

  • Chain-growth polymerization. Wikipedia. [Link]

  • (2014). High Performance GPC Analysis for Reliable Polymer Characterization. Separation Science. [Link]

  • (2021). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. ETH Zurich Research Collection. [Link]

  • 2-anilinoethanol. Chem-supply.net. [Link]

  • Preparation of conductive polyaniline having controlled molecular weight.
  • Method for controlling molecular weight and distribution of biopolymers.
  • Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. RSC Publishing. [Link]

  • Polymer analysis by GPC-SEC. ResearchGate. [Link]

  • Analysis of engineering polymers by GPC/SEC. Agilent. [Link]

  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. Agilent. [Link]

  • (2017). Multi-Detector GPC/SEC Analysis of Polysaccharides. AZoM. [Link]

  • TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. [Link]

  • 31.1 Chain-Growth Polymers. OpenStax. [Link]

  • Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..? ResearchGate. [Link]

  • 2-Anilinoethanol. Chemsrc. [Link]

  • 2-Anilino ethanol, 98% 122-98-5 India. Ottokemi. [Link]

  • 30.1: Chain-Growth Polymers. Chemistry LibreTexts. [Link]

  • (2017). Ep6 Chain-growth polymerization, radical initiators, kinetics - UCSD NANO 134 Darren Lipomi. YouTube. [Link]

  • (2016). Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. MDPI. [Link]

  • (2022). A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. RSC Publishing. [Link]

  • (1995). Synthesis of high molecular weight polyaniline at low temperatures. ResearchGate. [Link]

  • Optically Active Poly[2-(sec-butyl)aniline] Nanofibers Prepared via Enantioselective Polymerization. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Aniline &amp; Ethylene Oxide Condensation

Welcome to the Technical Support Center for the ethoxylation of aniline. This guide is designed for researchers, scale-up scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the ethoxylation of aniline. This guide is designed for researchers, scale-up scientists, and drug development professionals. The condensation of aniline and ethylene oxide (EO) is a highly exothermic nucleophilic ring-opening reaction. While the primary target is often the mono-alkylated product (N-phenylethanolamine), the thermodynamic and kinetic landscape frequently leads to over-alkylation, polyethoxylation, and degradation.

This resource provides mechanistic insights, targeted troubleshooting for side reactions, and a self-validating experimental protocol to ensure high-yield, selective synthesis.

Part 1: Mechanistic Pathways & Side Reactions

Understanding the reaction network is the first step in troubleshooting. The primary amine (aniline) attacks the strained epoxide ring of EO. However, the resulting secondary amine is more nucleophilic than the starting material, creating a competitive pathway that leads to side products.

Pathway Aniline Aniline (Primary Amine) Mono N-phenylethanolamine (Target Mono-adduct) Aniline->Mono + EO (Ring Opening) Tars Oxidized Tars (Degradation) Aniline->Tars O2 Exposure / High Temp EO Ethylene Oxide (Epoxide) EO->Mono Nucleophilic Attack Dioxane 1,4-Dioxane (Toxic Byproduct) EO->Dioxane Dimerization (Acid/H2O) Di N,N-phenyldiethanolamine (Di-adduct Side Product) Mono->Di + EO (Over-alkylation) Poly Polyethoxylated Aniline (PEGylation) Di->Poly + n EO (Chain Elongation)

Figure 1: Mechanistic pathways of aniline ethoxylation and primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to synthesize N-phenylethanolamine, but my GC-MS shows a high concentration of the di-adduct (N,N-phenyldiethanolamine). How can I improve mono-selectivity? Causality & Solution: The initial N-alkylation of aniline produces a secondary amine. Because alkyl groups are electron-donating, this secondary amine is more nucleophilic than the starting primary aniline 1. Consequently, it competes aggressively for the remaining ethylene oxide, leading to over-alkylation.

  • Stoichiometric Control: Maintain a high molar ratio of aniline to EO (e.g., 3:1 to 5:1). This statistically favors the collision of EO with unreacted aniline rather than the mono-adduct.

  • Catalyst Selection: Homogeneous base catalysts (like Na-methylate) often struggle with mono-selectivity. Switch to a shape-selective solid base catalyst, such as Na-Y zeolite, which imposes steric constraints that hinder the formation of the bulkier di-adduct 2.

Q2: My product mixture contains long-chain polyether impurities (polyethoxylation). Why does this happen and how do I stop it? Causality & Solution: Polyethoxylation occurs when the hydroxyl group of the newly formed ethanolamine acts as a nucleophile, attacking additional EO molecules to form polyethylene glycol (PEG) chains. This is exacerbated by high temperatures and strong basic catalysts (like KOH) which deprotonate the hydroxyl group to form a highly reactive alkoxide.

  • Temperature Modulation: Keep the reaction temperature strictly between 130°C and 150°C. Higher temperatures exponentially increase the rate of hydroxyl ethoxylation.

  • Dosing Rate: Never add EO as a single bolus. Use continuous, slow dosing to keep the steady-state concentration of EO low, starving the secondary chain-elongation reactions.

Q3: We detected 1,4-dioxane in our waste stream. What is the source, and how can we eliminate it? Causality & Solution: 1,4-dioxane is a toxic byproduct formed via the dimerization of two ethylene oxide molecules or the degradation of PEG chains 3. This side reaction is strongly catalyzed by trace water and Brønsted/Lewis acids.

  • Moisture Elimination: Thoroughly vacuum-degas the aniline and reactor at elevated temperatures prior to EO introduction to remove trace water and carbonates. Ensure the EO feed is strictly anhydrous.

  • Avoid Strong Acids: If using an acid catalyst, avoid strong mineral acids (like H₂SO₄) which promote epoxide dimerization. Opt for mild Lewis acids or switch to base catalysis.

Q4: The reaction mixture turns dark brown or black during the process. How do I prevent this discoloration? Causality & Solution: Aniline is highly susceptible to oxidative degradation. Exposure to trace oxygen at elevated temperatures (140°C+) leads to the formation of complex, conjugated polyaniline-like tars and colored impurities 1.

  • Inert Atmosphere: The reactor must be rigorously purged with high-purity Nitrogen or Argon before heating. Maintain a positive inert gas pressure throughout the reaction and cooling phases.

Part 3: Standardized Experimental Protocol for Selective Mono-Ethoxylation

To achieve high-purity N-phenylethanolamine while minimizing side reactions, follow this self-validating workflow.

Workflow Step1 1. Reactor Prep Vacuum & N2 Purge Step2 2. Reagent Loading Aniline + Catalyst Step1->Step2 Step3 3. Controlled Dosing Heat to 140°C, Slow EO Feed Step2->Step3 Step4 4. Digestion Hold 30-60 min at 140°C Step3->Step4 Step5 5. Degassing Cool to 50°C, Vacuum Strip Step4->Step5 Step6 6. Isolation Fractional Distillation Step5->Step6

Figure 2: Standardized highly-selective experimental workflow for aniline ethoxylation.

Step-by-Step Methodology:

  • Reactor Preparation & Inerting: Charge a high-pressure autoclave with aniline (e.g., 5.0 moles). Apply a vacuum (≤ 50 mbar) and heat to 80°C for 30 minutes to remove trace water and dissolved oxygen. Break the vacuum with high-purity Nitrogen. Repeat the vacuum-nitrogen cycle three times.

  • Catalyst Addition: Add the selected catalyst under a blanket of nitrogen (e.g., Na-Y zeolite for mono-selectivity).

  • Heating & Dosing: Heat the reactor to 140°C. Begin dosing ethylene oxide (1.0 mole for mono-target) at a controlled rate over 4 to 6 hours. Maintain reactor pressure below 3-5 bar to prevent EO pooling and thermal runaway.

  • Digestion (Post-Reaction Hold): Once dosing is complete, hold the reaction at 140°C for an additional 30-60 minutes to ensure complete consumption of residual EO 4.

  • Validation Check: Withdraw a 1 mL aliquot under positive N₂ pressure. Analyze via GC-MS. The reaction is considered self-validated and complete when the area percent of unreacted EO is zero and the ratio of mono- to di-adduct is >10:1. If significant EO remains, extend the digestion hold.

  • Cooling & Degassing: Cool the reactor to 50°C. Apply vacuum to strip any trace volatiles.

  • Purification: Filter the solid catalyst (if applicable) and isolate the target N-phenylethanolamine via fractional vacuum distillation.

Part 4: Quantitative Data Summary

The following table summarizes how different reaction parameters dictate the dominant pathway and side product formation.

Parameter / ConditionCatalystMolar Ratio (Aniline:EO)Temp (°C)Target ProductMajor Side ReactionYield / Selectivity
Excess Aniline None / Na-Y Zeolite5:1140-150Mono-adductTrace Di-adduct>85% Mono
Stoichiometric EO Na-Methylate1:2140-150Di-adductPolyethoxylation>90% Di
Acidic Conditions H₂SO₄ (Trace)1:1120-130Mono-adduct1,4-Dioxane formation<70% Mono
High Temp / Fast Dose KOH1:3>160Poly-adductTars, PEGylationHigh Polyether

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-Anilinoethanol Hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth, field-proven advice for the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth, field-proven advice for the purification of 2-anilinoethanol hydrochloride precipitate, focusing on the critical step of solvent washing. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Expert Overview: The Rationale Behind a Proper Wash

The successful isolation of pure 2-anilinoethanol hydrochloride hinges on a meticulously performed wash. This step is not merely about rinsing the solid; it is a targeted extraction designed to remove specific process-related impurities while minimizing yield loss. The choice of solvent is paramount and is dictated by the fundamental principle of solubility differentials: the ideal wash solvent will readily dissolve impurities but have negligible-to-poor solubility for the desired product, the hydrochloride salt.

As a salt, 2-anilinoethanol hydrochloride is a polar, crystalline solid. This contrasts sharply with its free base form, 2-anilinoethanol, which is a less polar liquid.[1][2] This polarity difference is the key to its purification. Common impurities from synthesis, such as unreacted aniline, are typically less polar and can be selectively washed away with appropriate non-polar organic solvents.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the primary objective of washing the 2-anilinoethanol hydrochloride precipitate?

The main goal is to remove soluble and physically adsorbed impurities from the surface of the precipitate crystals without dissolving a significant amount of the product itself. An effective wash ensures that the final product has high purity, which is critical for subsequent synthetic steps and for meeting the stringent requirements of pharmaceutical development. The most effective washing strategy involves using multiple small-volume washes rather than a single large-volume wash, as this maximizes impurity removal while minimizing product loss.[3]

Q2: What are the most common impurities I should expect to remove during the wash?

The impurities present in your crude 2-anilinoethanol hydrochloride will depend on the synthetic route. A common synthesis involves the reaction of aniline with 2-chloroethanol or ethylene oxide.[1][4] Based on this, you can anticipate the following impurities:

  • Unreacted Aniline: A frequent contaminant, appearing as a brownish, oily residue. Aniline is significantly less polar than its hydrochloride salt.

  • Unreacted Starting Materials: Such as 2-chloroethanol, which is a polar liquid.

  • Reaction Byproducts: Including potential di-substituted products like N,N-bis(2-hydroxyethyl)aniline.

  • Inorganic Salts: If the workup involves neutralization or pH adjustment with bases like NaOH or NaHCO₃, salts like NaCl may be present.

  • Residual Solvents: Solvents used during the reaction or precipitation steps.

Q3: Which solvents are recommended for washing, and what is the scientific reason for each choice?

Solvent selection is a balance between maximizing impurity solubility and minimizing product solubility. As an amine salt, 2-anilinoethanol hydrochloride is polar. Therefore, we select solvents based on their polarity.

  • Non-Polar Solvents (Recommended for Primary Wash):

    • Examples: Diethyl ether, Toluene, Hexanes.

    • Rationale: These solvents are excellent for removing non-polar and weakly polar organic impurities, most notably residual aniline.[5] 2-Anilinoethanol hydrochloride, being a salt, is virtually insoluble in these non-polar solvents, leading to minimal yield loss. Washing aniline hydrochloride with ether is a standard, analogous procedure.[6]

    • Best Practice: Always use cold (0–5 °C) solvent to further suppress any slight solubility of your product.

  • Polar Aprotic Solvents (Use with Caution):

    • Examples: Acetone, Ethyl Acetate.

    • Rationale: These solvents of intermediate polarity can be effective at removing a broader range of organic impurities. However, they pose a higher risk of dissolving the desired product compared to non-polar solvents.

    • Best Practice: Use only if non-polar washes are insufficient. The solvent must be ice-cold and used in minimal, quickly-filtered portions.

  • Polar Protic Solvents (High Risk - Generally Not for Washing):

    • Examples: Isopropanol, Ethanol.

    • Rationale: Amine hydrochlorides often have significant solubility in alcohols, especially when heated.[7][8] This makes alcohols good candidates for recrystallization, but poor choices for a simple wash where the goal is to leave the solid behind.[9][10]

    • Best Practice: Avoid for washing unless you are performing a recrystallization. If a wash with a protic solvent is deemed necessary to remove a specific impurity, use an absolute (anhydrous) alcohol, ensure it is ice-cold (<0 °C), and use the smallest volume possible.

Q4: My precipitate is dissolving during the wash step. What am I doing wrong?

This is a common and frustrating issue that almost always points to an incorrect solvent choice or improper technique.

  • Incorrect Solvent Polarity: You may be using a solvent that is too polar, such as ethanol or even acetone at room temperature. As discussed, 2-anilinoethanol hydrochloride has appreciable solubility in polar protic solvents.

  • Solvent Temperature is Too High: The solubility of most compounds increases with temperature.[8] Washing with room-temperature or warm solvent dramatically increases product loss. All washing solvents must be pre-chilled , preferably in an ice bath.

  • Using Excessive Volume: Remember the principle of multiple small washes.[3] Using a large volume of solvent, even a correct one, increases the total amount of product that can dissolve.

  • Contact Time is Too Long: Do not let the precipitate sit in the wash solvent for extended periods. The wash should be a quick, efficient process of suspending the solid and immediately removing the solvent via filtration.

Q5: How can I remove inorganic salt impurities (e.g., NaCl) without dissolving my product?

This is a challenging scenario because both the product and the impurity are salts. Water is the best solvent for inorganic salts but will also readily dissolve your product.[11] A direct water wash is not recommended.

A high-risk but potentially effective method is a rapid wash with ice-cold saturated brine (NaCl solution) . The high concentration of chloride ions from the brine can suppress the dissolution of your hydrochloride salt via the common-ion effect. This should only be attempted if inorganic salt contamination is severe and other methods have failed. Immediately follow the brine wash with a wash using a cold, non-polar solvent like diethyl ether to remove residual water.

Data Summary: Solvent Selection Guide
Solvent ClassRecommended SolventPrimary Use CaseCautions and Risks
Non-Polar Diethyl Ether, ToluenePrimary Choice. Excellent for removing non-polar impurities like residual aniline.Highly flammable. Ensure proper ventilation and no ignition sources.
Polar Aprotic AcetoneRemoving impurities of intermediate polarity.High risk of product loss. Must be used ice-cold and in minimal volumes.
Polar Protic Isopropanol (IPA), EthanolBest suited for recrystallization, not washing.[7][10]Very high risk of product loss. Avoid for washing precipitate. If used, must be anhydrous and ice-cold.
Aqueous Ice-Cold BrineRemoving inorganic salt (e.g., NaCl) contamination.Extreme risk of product loss. Use only as a last resort. Requires a subsequent non-polar solvent wash.
Experimental Protocol: Best Practices for Washing Precipitate

This protocol outlines a robust, general-purpose method for washing 2-anilinoethanol hydrochloride precipitate, prioritizing purity and yield.

Materials:

  • Crude 2-anilinoethanol hydrochloride precipitate

  • Büchner funnel and appropriately sized filter flask

  • Filter paper

  • Primary wash solvent (e.g., Diethyl Ether), pre-chilled to 0-5 °C

  • Spatula or glass rod

Procedure:

  • Setup: Place the filter paper in the Büchner funnel, ensuring it lies flat and covers all holes. Wet the paper with a small amount of the cold wash solvent and apply a vacuum to seat the paper firmly.

  • Filtration: Transfer the crude precipitate slurry to the funnel. Apply vacuum to remove the mother liquor. Continue the vacuum until the solid appears dry and cracks may begin to form.

  • First Wash (Key Step):

    • Release the vacuum from the filter flask. This is a critical step to ensure the wash solvent contacts the entire solid bed and does not just create channels through it.

    • Add a small portion of the ice-cold diethyl ether, just enough to cover the surface of the precipitate cake.

    • Using a spatula or glass rod, gently stir the solid to form a slurry. This action, known as trituration, physically breaks up clumps and ensures all crystal surfaces are washed.

    • Re-apply the vacuum and draw the solvent through the filter.

  • Subsequent Washes: Repeat Step 3 two more times. The principle of using three small, separate washes is far more effective than one large wash.[3]

  • Drying: After the final wash, leave the vacuum on for several minutes to pull air through the precipitate, which will help to evaporate the residual wash solvent.

  • Final Product: Carefully remove the filter paper with the purified product and transfer it to a suitable container for final drying in a vacuum oven or desiccator.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting the appropriate washing solvent based on the suspected primary contaminant.

Solvent_Selection_Workflow start Start: Crude 2-Anilinoethanol HCl Precipitate identify_impurity Identify Primary Impurity start->identify_impurity is_oily Oily / Non-Polar Residue? (e.g., Aniline) identify_impurity->is_oily Analyze appearance & reaction scheme is_inorganic Inorganic Salts? (e.g., NaCl) is_oily->is_inorganic No wash_nonpolar Wash with Ice-Cold Non-Polar Solvent (e.g., Diethyl Ether, Toluene) is_oily->wash_nonpolar Yes is_other_organic Other Organic Impurity? is_inorganic->is_other_organic No wash_brine HIGH RISK: Minimal wash with Ice-Cold Brine, followed by Non-Polar Solvent Wash is_inorganic->wash_brine Yes is_other_organic->wash_nonpolar No / Unsure (Default Safe Choice) wash_aprotic CAUTION: Wash with minimal Ice-Cold Polar Aprotic Solvent (e.g., Acetone) is_other_organic->wash_aprotic Yes end_node Pure 2-Anilinoethanol HCl wash_nonpolar->end_node wash_brine->end_node wash_aprotic->end_node

Caption: Decision workflow for selecting the optimal wash solvent.

References
  • Organic Syntheses. p-Aminotetraphenylmethane hydrochloride. Available at: [Link]

  • Chemistry Stack Exchange. How to effectively wash the precipitate or crystals on the filter and why? (January 12, 2019). Available at: [Link]

  • LookChem. 2-anilinoethanol - 122-98-5. Available at: [Link]

  • Organic Syntheses. Methylamine hydrochloride. Available at: [Link]

  • University of Colorado, Boulder. Recrystallization. Available at: [Link]

  • Erowid. Recrystallization and Acid/Base Extraction (A/B) FAQ. Available at: [Link]

  • Chemsrc. 2-Anilinoethanol | CAS#:122-98-5. Available at: [Link]

  • Quora. What is the meaning of “wash the precipitate obtained from the reaction with ethanol free ether”? (July 9, 2018). Available at: [Link]

  • Unilong Industry. China 2-Anilinoethanol CAS 122-98-5 factory and manufacturers. Available at: [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture? (December 12, 2014). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral bands of N-(2-hydroxyethyl)aniline hydrochloride

Comparative FTIR Spectroscopic Analysis of N-(2-hydroxyethyl)aniline Hydrochloride and Structural Analogs Executive Summary In pharmaceutical development and materials synthesis, confirming the successful formation of an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectroscopic Analysis of N-(2-hydroxyethyl)aniline Hydrochloride and Structural Analogs

Executive Summary

In pharmaceutical development and materials synthesis, confirming the successful formation of an amine salt from its free base is a critical quality control step. N-(2-hydroxyethyl)aniline hydrochloride (N-2-HEAHCl) is a highly versatile bifunctional building block [4]. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral bands of N-2-HEAHCl against its free base (N-(2-hydroxyethyl)aniline) and a primary amine salt analog (aniline hydrochloride). By analyzing these specific spectral shifts, researchers can definitively validate protonation states and structural integrity.

Mechanistic Causality & Spectroscopic Theory

To interpret the FTIR spectra accurately, one must understand the causality behind the vibrational shifts. The transition from a free base to a hydrochloride salt fundamentally alters the electronic environment and hydrogen-bonding capacity of the molecule.

  • N-(2-hydroxyethyl)aniline (Free Base): This molecule contains a secondary amine (

    
    ) and a primary alcohol (
    
    
    
    ). In its FTIR spectrum, the O-H stretching vibration appears as a broad band around 3300–3450 cm⁻¹, often overlapping with the sharper, less intense N-H stretch [1]. The primary alcohol also yields a strong, diagnostic C-O stretching band near 1050 cm⁻¹.
  • N-(2-hydroxyethyl)aniline Hydrochloride (Target Product): Upon treatment with HCl, the secondary amine is protonated to form a

    
     cation. Mechanistically, this positively charged center engages in a dense, strong hydrogen-bonding network with the chloride (
    
    
    
    ) counterions. This interaction severely lowers the force constant of the N-H bonds, causing the stretching frequency to plummet and broaden into a massive "amine salt band" spanning 3000 to 2400 cm⁻¹ [3]. The O-H stretch remains visible above 3200 cm⁻¹, confirming the hydroxyethyl group remains intact.
  • Aniline Hydrochloride (Reference Analog): As a primary amine salt (

    
    ), it exhibits a similar broad salt band (3000–2600 cm⁻¹) [2]. However, it entirely lacks the O-H and aliphatic C-O stretching bands, serving as an excellent negative control to isolate the spectral contribution of the hydroxyethyl moiety.
    

Comparative Spectral Analysis

The following table summarizes the quantitative FTIR band assignments, allowing for rapid differentiation between the target hydrochloride salt and its alternatives.

Spectral Region / Vibration TypeN-(2-hydroxyethyl)aniline HydrochlorideN-(2-hydroxyethyl)aniline (Free Base)Aniline Hydrochloride
O-H Stretch ~3200–3400 cm⁻¹ (Broad)~3300–3450 cm⁻¹ (Broad)Absent
N-H / Amine Salt Stretch 3000–2400 cm⁻¹ (Broad, multiple bands,

)
~3400 cm⁻¹ (Sharp, overlaps with O-H)3000–2600 cm⁻¹ (Broad,

)
Aliphatic C-H Stretch 2950–2800 cm⁻¹ (Often masked by salt band)2950–2800 cm⁻¹Absent
Aromatic C=C Stretch ~1590 cm⁻¹, ~1500 cm⁻¹~1600 cm⁻¹, ~1500 cm⁻¹~1600 cm⁻¹, ~1490 cm⁻¹
C-O Stretch (Primary Alcohol) ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Absent

Experimental Protocol: Self-Validating FTIR Workflow

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates internal self-validation steps to prevent misinterpretation caused by environmental moisture—a common issue when analyzing hygroscopic hydrochloride salts.

Step 1: Instrument Calibration & Background Validation

  • Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Validation Check: Run a standard 1.5 mil polystyrene film. Confirm that the diagnostic peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.

  • Clean the ATR crystal (diamond or ZnSe) with isopropyl alcohol and allow it to dry completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Crucial: Ensure the baseline is flat and devoid of water vapor bands (3900–3500 cm⁻¹).

Step 2: Sample Preparation & Handling

  • Because amine hydrochlorides can be hygroscopic, store the N-2-HEAHCl sample in a desiccator prior to analysis.

  • Transfer 2–5 mg of the solid sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil. Causality: Insufficient pressure leads to poor optical contact, resulting in artificially weak bands, particularly in the high-frequency O-H region.

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum from 4000 to 600 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

  • Self-Validating Check: Inspect the region around 2350 cm⁻¹. If a sharp doublet appears, atmospheric CO₂ has fluctuated since the background scan. Re-acquire the background and sample to ensure the broad amine salt band (3000–2400 cm⁻¹) is not distorted by poor atmospheric compensation.

Diagnostic Workflow Diagram

The following decision tree illustrates the logical progression for identifying these compounds based on their primary FTIR spectral features.

FTIR_Diagnostic Start Unknown Sample FTIR Spectrum CheckOH Broad Band at 3200-3400 cm⁻¹? Start->CheckOH HasOH Yes (O-H present) CheckOH->HasOH Yes NoOH No (Lacks O-H) CheckOH->NoOH No CheckSalt Broad Multiple Bands 3000-2400 cm⁻¹? HasOH->CheckSalt CheckSalt2 Broad Multiple Bands 3000-2600 cm⁻¹? NoOH->CheckSalt2 IsFreeBase N-(2-hydroxyethyl)aniline (Free Base) CheckSalt->IsFreeBase No (Sec. Amine) IsSalt N-(2-hydroxyethyl)aniline Hydrochloride CheckSalt->IsSalt Yes (>NH2+) IsAnilineHCl Aniline Hydrochloride CheckSalt2->IsAnilineHCl Yes (-NH3+) Other Other Compound CheckSalt2->Other No

Diagnostic decision tree for differentiating N-(2-hydroxyethyl)aniline hydrochloride.

References

  • PubChem: N-(2-Hydroxyethyl)aniline.
  • NIST WebBook: Aniline hydrochloride. National Institute of Standards and Technology.
  • Characterisation of Seized Clandestine Methamphetamine in Malaysia (Secondary amine hydrochloride FTIR bands). Malaysian Journal of Forensic Sciences.
  • 2-(Chloromethyl)aniline | High-Purity | For Research. Benchchem.
Validation

Comparative Guide: HPLC Strategies for Purity Determination of N-phenylethanolamine HCl

Executive Summary & Compound Definition N-phenylethanolamine HCl (CAS: 122-98-5), chemically known as 2-anilinoethanol , is a critical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Definition

N-phenylethanolamine HCl (CAS: 122-98-5), chemically known as 2-anilinoethanol , is a critical intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is structurally distinct from the adrenergic agent Phenylethanolamine (CAS: 7568-93-6), a difference often overlooked in literature but vital for analytical method selection.

This guide evaluates HPLC methodologies for determining the purity of N-phenylethanolamine HCl. It contrasts legacy isocratic methods with a modern, stability-indicating gradient approach designed to separate the target analyte from its specific process impurities: Aniline (starting material) and N,N-bis(2-hydroxyethyl)aniline (over-alkylation byproduct).

Method Comparison: Isocratic vs. Gradient Strategies

The following table synthesizes experimental performance data to guide your method selection.

FeatureMethod A: Legacy Isocratic Method B: Optimized Gradient (Recommended)
Principle RP-HPLC (Partitioning)RP-HPLC (Ion-Suppression & Selectivity)
Column C18 (Generic), 5 µmC18 (End-capped, High Carbon Load), 3.5 µm
Mobile Phase MeOH : Water (60:40)A: 20mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Elution Mode IsocraticGradient
Resolution (

)
< 1.5 (Aniline/Product overlap)> 3.0 (Baseline separation of all impurities)
Run Time 8 - 12 min15 - 20 min
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Application Rough assay of raw materialPurity determination, Impurity profiling, Stability studies
Expert Insight: Why Method B Wins

Method A relies solely on solvophobic interactions. Since N-phenylethanolamine and Aniline share the same aromatic core and differ only by a hydroxyethyl group, their retention times in neutral methanol/water systems are dangerously close. Method B utilizes pH control (pH 3.0) . At this pH, the secondary amine of N-phenylethanolamine (


) is fully protonated, reducing its retention time relative to the less basic impurities and sharpening the peak shape by minimizing silanol interactions.

Recommended Protocol: Stability-Indicating RP-HPLC

This protocol is designed to be self-validating, ensuring that any degradation or process impurities are flagged.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: High surface area and double end-capping prevent peak tailing of the amine.

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Injection / Amine elution
5.0955Isocratic hold
12.04060Elution of hydrophobic impurities (Aniline)
15.04060Wash
15.1955Re-equilibration
20.0955End of Run

Experimental Workflow & Logic

The following diagram illustrates the logical flow of the purity determination process, highlighting the critical decision points ("System Suitability").

HPLC_Workflow Start Start: Sample Preparation Solubility Dissolve N-phenylethanolamine HCl in Mobile Phase A (Buffer) Start->Solubility Filter Filter (0.22 µm PVDF) to remove particulates Solubility->Filter Inject_Std Inject System Suitability Standard (Mix of Product + Aniline) Filter->Inject_Std Check_Res Check Resolution (Rs) Is Rs > 2.0? Inject_Std->Check_Res Fail FAIL: Check pH, Column Age, or Flow Rate Check_Res->Fail No Pass PASS: Proceed to Sample Check_Res->Pass Yes Fail->Inject_Std Retry Inject_Sample Inject Test Sample (Triplicate) Pass->Inject_Sample Calc Calculate Purity % (Area Normalization) Inject_Sample->Calc Report Generate CoA Calc->Report

Caption: Operational workflow for HPLC purity analysis. The critical control point is the resolution check between the main peak and the aniline impurity.

Impurity Profile & Chemical Context

Understanding the synthesis pathway is crucial for identifying potential impurity peaks. N-phenylethanolamine is typically synthesized by reacting Aniline with Ethylene Chlorohydrin or Ethylene Oxide.

Synthesis_Pathway Aniline Aniline (Starting Material) RT: ~12.5 min Product N-phenylethanolamine (Target) RT: ~4.2 min Aniline->Product Primary Reaction Reagent + Ethylene Oxide (or 2-Chloroethanol) OverAlk N,N-bis(2-hydroxyethyl)aniline (Impurity) RT: ~3.8 min Product->OverAlk Over- Alkylation

Caption: Synthesis pathway showing the origin of critical impurities. Aniline (hydrophobic) elutes late; the over-alkylated byproduct (polar) elutes early.

Validation Data (Typical)

The following performance metrics are expected when using the recommended Method B .

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 10–200 µg/mL)
Precision (RSD)


(

)
Accuracy (Recovery)


LOD / LOQ S/N > 3 / S/N > 10

/

µg/mL
Resolution (

)

between Aniline & Product

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1000, Phenylethanolamine (Structure Comparison). Retrieved from [Link]

  • ResearchGate (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride (Analogous Method). Retrieved from [Link]

  • NIST Chemistry WebBook. Ethanol, 2-(phenylamino)- (CAS 122-98-5) Properties.[1][2] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Anilinoethanol Hydrochloride

Introduction: The Analytical Imperative for 2-Anilinoethanol 2-Anilinoethanol, also known as N-phenylethanolamine, is a significant chemical intermediate in the synthesis of various pharmaceuticals, dyes, and corrosion i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Anilinoethanol

2-Anilinoethanol, also known as N-phenylethanolamine, is a significant chemical intermediate in the synthesis of various pharmaceuticals, dyes, and corrosion inhibitors.[1] Its structural characterization is a critical step in quality control, metabolite identification, and process optimization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of the fragmentation behavior of 2-anilinoethanol under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these distinct fragmentation patterns is essential for selecting the appropriate analytical strategy and for the unambiguous interpretation of the resulting data.

This document will delve into the mechanistic details of the fragmentation pathways, provide validated experimental protocols, and compare the analytical utility of each method for researchers, scientists, and drug development professionals. We will address the analysis of the compound in its free base form, which is typical for Gas Chromatography-MS (GC-MS), and as its hydrochloride salt, which is relevant for Liquid Chromatography-MS (LC-MS).

Part 1: Electron Ionization (EI) Fragmentation – A High-Energy Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The EI mass spectrum of 2-anilinoethanol is well-documented and serves as our primary reference.[3]

Analysis of the EI Mass Spectrum

The molecular ion (M•+) of 2-anilinoethanol (C₈H₁₁NO) has a nominal mass of 137 amu. As a molecule with a single nitrogen atom, it adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4] The key fragments observed in the EI spectrum and their proposed structures are detailed below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway Relative Intensity
137[C₆H₅NHCH₂CH₂OH]•+Molecular Ion (M•+)Moderate
106[C₆H₅NH=CH₂]+α-cleavage (loss of •CH₂OH radical)Base Peak
77[C₆H₅]+Cleavage of the N-C(phenyl) bondHigh
31[CH₂=OH]+Cleavage of the C-C bond in the ethanolamine side chainModerate
Mechanistic Fragmentation Pathways in EI-MS

The fragmentation of the 2-anilinoethanol molecular ion is driven by the localization of the radical cation on either the nitrogen or oxygen atoms, which initiates specific bond cleavages.

  • Alpha (α) Cleavage: This is the most dominant fragmentation pathway for amines and alcohols.[4] It involves the cleavage of a bond adjacent to the heteroatom. For 2-anilinoethanol, the most favorable α-cleavage is the breaking of the C-C bond in the ethanolamine side chain. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of a highly stable, resonance-stabilized iminium cation at m/z 106 . This fragment is the base peak in the spectrum, signifying its high stability.

  • Benzylic-type Cleavage: The bond between the nitrogen and the phenyl ring can cleave, leading to the formation of the phenyl cation at m/z 77 .

  • Side-Chain Cleavage: Cleavage of the bond between the two carbons of the ethanolamine side chain can also occur, generating a fragment at m/z 31 , corresponding to [CH₂OH]+.

The logical flow of these fragmentation events is visualized in the diagram below.

EI_Fragmentation cluster_path1 Dominant Pathway: α-Cleavage cluster_path2 Alternative Pathways M Molecular Ion (M•+) m/z 137 [C₈H₁₁NO]•+ F106 Base Peak m/z 106 [C₇H₈N]+ M->F106 - •CH₂OH F77 Fragment Ion m/z 77 [C₆H₅]+ M->F77 - •NHCH₂CH₂OH F31 Fragment Ion m/z 31 [CH₃O]+ M->F31 - •C₇H₈N

Caption: EI-MS fragmentation workflow for 2-anilinoethanol.

Part 2: Electrospray Ionization (ESI) Fragmentation – A Gentler Approach

Electrospray Ionization is a "soft" ionization technique that typically transfers a proton to the analyte molecule in solution, forming a protonated molecule, [M+H]+, which is then transferred to the gas phase with minimal internal energy.[5] This results in a mass spectrum with a very prominent [M+H]+ ion and significantly less fragmentation compared to EI. This technique is ideal for determining the molecular weight of a compound and is the standard for LC-MS analysis.

Analysis of 2-Anilinoethanol Hydrochloride by ESI-MS

When 2-anilinoethanol hydrochloride is dissolved in a typical LC-MS mobile phase (e.g., water/acetonitrile with a small amount of formic acid), it dissociates into the protonated 2-anilinoethanol cation and a chloride anion. The mass spectrometer will detect the protonated molecule, [C₈H₁₁NO + H]+, at m/z 138 .

In a standard ESI-MS scan, this [M+H]+ ion at m/z 138 would be the base peak, with very few, if any, other fragments. To induce fragmentation and gain more structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]+ ion is isolated and then fragmented by collision-induced dissociation (CID).

Predicted Fragmentation in ESI-MS/MS

The fragmentation of the even-electron [M+H]+ ion in ESI-MS/MS follows different rules than the odd-electron M•+ ion from EI. The pathways are dominated by the elimination of small, stable neutral molecules.

  • Loss of Water: The most likely fragmentation pathway for the protonated 2-anilinoethanol is the loss of a neutral water molecule (H₂O, 18 Da) from the protonated ethanolamine side chain. This would result in a prominent fragment ion at m/z 120 ([M+H - H₂O]+).

  • Further Fragmentation: The m/z 120 fragment could potentially undergo further fragmentation, but this would require higher collision energies.

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 138 F120 Primary Fragment [M+H - H₂O]+ m/z 120 MH->F120 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of 2-anilinoethanol.

Part 3: Comparative Analysis: EI-MS vs. ESI-MS

The choice between EI and ESI depends entirely on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type Hard IonizationSoft Ionization
Typical Platform Gas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)
Sample State Gas PhaseLiquid Phase (Solution)
Primary Ion Molecular Ion (M•+), m/z 137Protonated Molecule ([M+H]+), m/z 138
Fragmentation Extensive, provides a structural "fingerprint"Minimal; requires MS/MS to induce fragmentation
Primary Use Case Structural elucidation of unknown volatile compounds; library matchingMolecular weight determination; quantification of known compounds in complex mixtures
Analysis of HCl Salt Analyzed as the free base, often after derivatization to increase volatility.[6]Analyzed as the protonated free base after dissociation in solution.

For unambiguous identification of an unknown compound suspected to be 2-anilinoethanol, GC-EI-MS is superior due to its rich, library-searchable fragmentation pattern. For the quantitative analysis of 2-anilinoethanol in a complex matrix like plasma or a reaction mixture, LC-ESI-MS/MS is the method of choice due to its high sensitivity, specificity, and ability to handle non-volatile samples.[7]

Part 4: Experimental Protocols

The following are generalized, self-validating protocols that serve as a starting point for method development.

Protocol 1: GC-MS Analysis of 2-Anilinoethanol (as derivatized free base)

This protocol involves derivatization to improve the chromatographic properties of the polar analyte.[6]

  • Sample Preparation (Free Base Conversion & Derivatization):

    • Accurately weigh ~1 mg of 2-anilinoethanol hydrochloride into a vial.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Add 100 µL of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl and form the free base. Vortex vigorously.

    • Allow the layers to separate and carefully transfer the top organic layer to a clean vial.

    • Add a derivatizing agent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to form the silylated derivative.

    • Cool to room temperature before analysis.

  • GC-MS Instrumental Parameters:

    • GC System: Standard Gas Chromatograph with an autosampler.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[8]

    • MS System: Single Quadrupole or Ion Trap Mass Spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 30 - 400.

Protocol 2: LC-MS/MS Analysis of 2-Anilinoethanol Hydrochloride

This protocol is suitable for the direct analysis of the compound in solution.[9][10]

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-anilinoethanol hydrochloride.

    • Dissolve in 10 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to make a 100 µg/mL stock solution.

    • Perform serial dilutions to create working standards and quality control samples at the desired concentrations.

  • LC-MS/MS Instrumental Parameters:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan for the precursor ion at m/z 138.

    • MS2 Scan (MRM): Monitor the transition of m/z 138 → m/z 120 for quantification.

Conclusion

The mass spectrometric analysis of 2-anilinoethanol hydrochloride offers a clear example of how the choice of ionization technique dictates the nature of the data obtained. Electron Ionization provides a rich, detailed fragmentation pattern ideal for structural confirmation, while Electrospray Ionization offers a sensitive and specific method for quantification, especially when coupled with tandem mass spectrometry. By understanding the fundamental principles behind their respective fragmentation pathways, researchers can confidently select the optimal analytical approach to meet their specific research and development needs.

References

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Tornqvist, M., et al. (1990). GC-MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed, [Link]

  • Wang, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, [Link]

  • Yamaguchi, K., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, [Link]

  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. In NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Guedes, S., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed, [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI). [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Cappiello, A., et al. (2023). NanoLC-EI-MS: Perspectives in Biochemical Analysis. MDPI, [Link]

  • Mandal, M. K. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar, [Link]

  • Ottokemi. (n.d.). 2-Anilino ethanol, 98% 122-98-5 India. [Link]

  • Griffiths, J. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed, [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Zhang, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC, [Link]

  • Schlothauer, T., et al. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. BioProcess International, [Link]

  • Wang, L. J., & Schnute, W. C. (2020). Ethanolamines in Water Samples by LC-MS. LCGC International, [Link]

  • Kirk, J. T., et al. (2023). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. PMC, [Link]

  • Hsiao, C. A., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI, [Link]

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Validation

Comparative Yield and Process Analysis of 2-Anilinoethanol Synthesis: Chlorohydrin vs. Epoxide Routes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-Anilinoethanol (N-phenylethanolamine, CAS 122-98-5) Executive Summary 2-Anilinoethanol is a highly versatile bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-Anilinoethanol (N-phenylethanolamine, CAS 122-98-5)

Executive Summary

2-Anilinoethanol is a highly versatile bifunctional building block featuring both a secondary aniline and a primary alcohol moiety. This dual reactivity makes it an essential synthon in the development of heterocyclic pharmacophores, adrenergic receptor ligands, and complex dyes[1]. While alternative modern methods like 2 can achieve up to 99% yield[2], industrial and standard laboratory syntheses predominantly rely on two classical pathways: the Chlorohydrin Route (using 2-chloroethanol) and the Epoxide Route (using ethylene oxide)[1][3].

This guide objectively compares these two routes, analyzing the mechanistic causality behind yield limitations, atom economy, and process safety, supported by self-validating experimental protocols.

Mechanistic Evaluation & Causality of Yield

The Chlorohydrin Route (SN2 Substitution)

This pathway involves the nucleophilic attack of aniline on 2-chloroethanol.

  • Causality of Yield Loss: The reaction generates stoichiometric hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates the unreacted aniline to form an unreactive anilinium salt, effectively stalling the reaction and limiting theoretical yields.

  • Process Optimization: To drive the reaction forward, an external base (e.g., Na₂CO₃) or a significant excess of aniline is required to scavenge the acid. Recent process optimizations utilizing1 as both solvent and catalyst have successfully pushed yields from the traditional 64–70% range up to >80% by stabilizing the transition state[1][3].

The Epoxide Route (Nucleophilic Ring Opening)

This pathway relies on the ring-opening of ethylene oxide by aniline.

  • Causality of Yield Loss: While this route boasts a 100% atom economy with no salt waste, its primary yield detractor is over-alkylation. The newly formed 2-anilinoethanol (a secondary amine) is more nucleophilic than the starting aniline (a primary amine). Consequently, it competes for unreacted ethylene oxide, leading to the formation of the dialkylated byproduct, N,N-bis(2-hydroxyethyl)aniline. Furthermore, ethylene oxide carries a high risk of 1 if temperatures are not strictly controlled[1].

  • Process Optimization: To maximize monoalkylation, the system must be flooded with a large molar excess of aniline (often 3:1 to 5:1), which is later recovered via fractional distillation.

ReactionPathways Aniline Aniline (Nucleophile) Product 2-Anilinoethanol (Target: CAS 122-98-5) Aniline->Product + EO (Ring Opening) 100% Atom Economy Aniline->Product + Chlorohydrin (SN2) Requires Base EO Ethylene Oxide (Hazardous Gas) EO->Product CH 2-Chloroethanol (Toxic Liquid) CH->Product Waste Salt Waste (e.g., Amine·HCl) CH->Waste Stoichiometric Dialkyl N,N-Bis(2-hydroxyethyl)aniline (Byproduct) Product->Dialkyl Excess Alkylating Agent

Mechanistic divergence and byproduct formation in 2-anilinoethanol synthesis.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two primary routes, alongside the modern copper-catalyzed alternative for context.

ParameterChlorohydrin RouteEpoxide RouteCopper-Catalyzed N-Arylation
Typical Yield 64–70% (Standard) / >80% (IL Catalyst)[1][3]Moderate (Highly dependent on stoichiometry)[1]~99%[1][2]
Atom Economy Low (Generates stoichiometric salt waste)100% (Zero stoichiometric waste)Low (Generates KBr waste)
Reaction Temp 15–120 °C (Reflux)[1]50–60 °C (Pressurized Autoclave)90–110 °C[1]
Primary Byproducts N,N-bis(2-hydroxyethyl)aniline, Amine·HClN,N-bis(2-hydroxyethyl)aniline, EO polymersMetallic residues
Safety Profile Highly toxic liquid handlingExplosion/Polymerization risk (Gas)Heavy metal toxicity

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps (e.g., TLC monitoring, specific boiling point collection) to confirm reaction progress and product purity.

Protocol A: Chlorohydrin Route (SN2 Alkylation)

Note: Some older translated literature erroneously refers to the alkylating agent as "chloroacetic acid" due to translation artifacts[3][4][5]; the correct reagent for this synthesis is 2-chloroethanol.

  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 46.5 g (0.5 mol) of aniline and 20.0 g (0.25 mol) of 2-chloroethanol. Causality: The 2:1 molar ratio ensures aniline acts as both the nucleophile and the initial acid scavenger, suppressing dialkylation.

  • Reflux & Validation: Heat the mixture to reflux (approx. 100–120 °C) for 3 to 12 hours. Self-Validation: Monitor the reaction via TLC (silica gel, Hexane:EtOAc). The reaction is complete when the 2-chloroethanol spot is entirely consumed.

  • Alkalization: Cool the mixture to room temperature and add an aqueous sodium carbonate or 4 until the aqueous layer reaches pH > 9[4]. Causality: This deprotonates the anilinium hydrochloride, freeing the target amine for extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate or methylene chloride. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure[1].

  • Purification: Distill the crude residue under vacuum. Self-Validation: Collect the pure 2-anilinoethanol fraction boiling strictly at 5[5]. Expected yield: 64–70%.

Workflow Step1 1. Reagent Mixing Aniline + 2-Chloroethanol (2:1 Ratio) Step2 2. Reflux & Monitor 15-120°C for 1-12h (TLC Validation) Step1->Step2 Step3 3. Alkalization Add Aqueous Base (pH > 9) Step2->Step3 Step4 4. Phase Separation Extract with EtOAc or CH2Cl2 Step3->Step4 Step5 5. Vacuum Distillation Collect at 161-163°C (2.13 kPa) Step4->Step5

Self-validating experimental workflow for the chlorohydrin synthesis route.

Protocol B: Epoxide Route (Nucleophilic Ring Opening)

Caution: Ethylene oxide is a highly flammable, toxic gas. This protocol must be performed in a rated pressure reactor (autoclave) inside a fume hood.

  • Reactor Charging: Charge a high-pressure autoclave with aniline. Causality: Use a 3:1 to 5:1 molar excess of aniline relative to the planned ethylene oxide charge to statistically favor monoalkylation.

  • Controlled Addition: Cool the reactor to 0–5 °C. Introduce ethylene oxide gas slowly. Causality: The reaction is highly exothermic; low initial temperatures prevent runaway 1[1].

  • Thermal Activation: Seal the reactor and gradually heat to 50–60 °C. In some laboratory settings, a Lewis acid catalyst (e.g., boron trifluoride) is added to accelerate the ring opening[3].

  • In-Process Monitoring: Self-Validation: Monitor the internal pressure of the autoclave. A steady drop in pressure indicates the consumption of ethylene oxide gas into the liquid phase.

  • Purification: Once pressure stabilizes, cool the reactor, safely vent any trace unreacted gas, and subject the liquid to fractional vacuum distillation. The large excess of unreacted aniline (lower boiling point) will distill first, followed by the 2-anilinoethanol product.

Conclusion

The choice between the chlorohydrin and epoxide routes hinges on available infrastructure and environmental priorities. The chlorohydrin route is highly accessible for standard laboratories, requiring only standard reflux and distillation glassware, though it suffers from poor atom economy due to salt generation. Conversely, the epoxide route offers perfect atom economy and is highly scalable for industrial continuous-flow processes[3], but requires specialized pressurized infrastructure to safely handle ethylene oxide and mitigate dialkylation.

References

  • BenchChem Technical Support Team. "2-Anilinoethanol | High-Purity Reagent | RUO - Benchchem". Benchchem. 1

  • Guidechem. "2-Anilinoethanol 122-98-5 wiki - Guidechem". Guidechem. 3

  • ChemBK. "2-Anilinoethanol - Uses and synthesis methods". ChemBK. 4

  • ChemicalBook. "2-Anilinoethanol synthesis - ChemicalBook". ChemicalBook. 2

  • ECHEMI. "122-98-5, N-(2-Hydroxyethyl)aniline Formula - ECHEMI". ECHEMI. 5

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Ethanol, 2-anilino-, hydrochloride

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide[1][2][3][4][5] [1][2][3][4][5][6] Executive Summary & Substance Identification Ethanol, 2-anilino-, hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide[1][2][3][4][5]

[1][2][3][4][5][6]

Executive Summary & Substance Identification

Ethanol, 2-anilino-, hydrochloride (also known as N-(2-Hydroxyethyl)aniline hydrochloride or 2-(Phenylamino)ethanol hydrochloride) is an organic amine salt used frequently in chemical synthesis and pharmaceutical development.[1][2][3][4][5] Proper disposal is critical due to its potential toxicity and environmental persistence.[3]

This guide provides a self-validating protocol for the safe containment and disposal of this substance, ensuring compliance with environmental regulations (RCRA) and laboratory safety standards.

Substance Data Table
PropertyDetail
CAS Number 41210-94-0 (Salt); 122-98-5 (Free Base)
Chemical Formula C₈H₁₁NO[1][2][3][4][5][6] · HCl
Molecular Weight 173.64 g/mol
Physical State Solid (Crystalline powder)
Acidity (pH) Acidic in aqueous solution (pH ~3–5)
Primary Hazards Toxic by ingestion/contact, Serious Eye Damage, Aquatic Toxicity

Hazard Assessment & Causality

Before disposal, you must understand why specific protocols are required.[3][7] The disposal strategy is dictated by the chemical's dual nature: it is both a toxic organic amine and an acidic salt .[1][3]

  • Toxicity (The Amine Component): The parent amine (N-Phenylethanolamine) is toxic if swallowed or in contact with skin and causes serious eye damage.[2][3][5] Disposal must prevent environmental leaching.[3][8][9]

  • Acidity (The HCl Component): As a hydrochloride salt, solutions will be acidic.[2][3] Mixing with strong bases (like bleach or sodium hydroxide waste) without temperature control can liberate the free amine and generate heat/fumes.[2][3]

  • Incompatibility:

    • Oxidizers: Incompatible.[1][3][10][11] Risk of exothermic reaction.[3]

    • Alkalis: Liberates the free amine (oily liquid), changing the waste profile.[1][2][3]

Pre-Disposal Logistics

Personal Protective Equipment (PPE)[1][2][3][4][5][6]
  • Eyes: Chemical splash goggles (Face shield recommended if handling large quantities of solution).[2][3]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[2][3] Double-gloving is recommended for solutions.[3][5]

  • Respiratory: N95 particulate respirator for solid dust; Fume hood required for solution handling.

Waste Segregation[2][3][4]
  • Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides).[1][2][3][4]

  • Do NOT mix with general alkaline waste unless part of a controlled neutralization protocol.[3]

  • Designation: Segregate as "Toxic / Corrosive Organic Solid" or "Toxic / Corrosive Liquid" depending on state.

Disposal Workflows

The following protocols describe the two primary disposal paths: Solid Waste (preferred for pure substance) and Liquid Waste (for reaction mixtures).[1][2][3]

Scenario A: Solid Waste Disposal (Pure Substance)

Best for: Expired chemicals, excess solid reagent.[1][2][3][4][5]

  • Containment: Keep the substance in its original container if intact. If the container is damaged, transfer to a High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethanol, 2-anilino-, hydrochloride"[1][2][3][4][5]

    • Hazards: "Toxic," "Irritant."[3]

  • Secondary Containment: Place the sealed container into a clear plastic bag (chemically resistant) to contain potential dust leaks.

  • Disposal Path: Submit for Chemical Incineration .

    • Why: High-temperature incineration (approx. 1000°C) ensures complete destruction of the organic amine structure.[2][3][4][5]

Scenario B: Liquid/Aqueous Waste Disposal

Best for: Reaction byproducts, dissolved waste.[1][2][3][4]

  • Characterization: Check the pH.[3][12] It will likely be acidic.[3]

  • Solvent Compatibility: Ensure the solvent (e.g., water, methanol) is compatible with the waste stream.[1][2][3]

  • Collection: Pour into a dedicated "Acidic Organic Waste" carboy.

    • Crucial Step: Do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas generation due to acidity).[2][3]

  • Neutralization (Optional but NOT Recommended for Routine Disposal):

    • Reasoning: While neutralizing with Sodium Bicarbonate is chemically possible, it liberates the free amine (an oil), which complicates waste handling and increases toxicity risks for the handler.[1][2][3][4]

    • Directive:Dispose of as acidic organic waste. Let the professional waste management facility handle neutralization/incineration.[3]

Decision Logic Diagram

The following diagram illustrates the decision-making process for safe disposal.

DisposalWorkflow Start Waste: Ethanol, 2-anilino-, HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid/Solution Form StateCheck->Liquid Dissolved PackSolid Package in HDPE/Glass Double Bag Solid->PackSolid CheckSolvent Check Solvent Compatibility (No Oxidizers) Liquid->CheckSolvent LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Incinerate SHIP FOR INCINERATION (High Temp) LabelSolid->Incinerate CheckPH Verify pH (Likely Acidic) CheckSolvent->CheckPH ContainerLiq Collect in 'Acidic Organic' Waste Carboy CheckPH->ContainerLiq ContainerLiq->Incinerate

Caption: Operational workflow for segregating and packaging Ethanol, 2-anilino-, hydrochloride based on physical state.

Regulatory & Emergency Procedures

Regulatory Compliance (USA - RCRA)[1][2][3][4][5][6]
  • Waste Code Determination: This substance is not typically P-listed or U-listed by specific CAS in 40 CFR 261.[1][2][3][5]33. However, it must be characterized by the generator.[3]

    • If ignitable solvent is used: D001 .

    • If pH < 2: D002 .[1][3]

    • Otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless state regulations differ), but treat as toxic for safety.[1][2][3]

Emergency Spills[3]
  • Solid Spill:

    • Do not dry sweep (creates dust).[2][3]

    • Cover with wet paper towels or use a HEPA-filter vacuum designated for hazardous chemicals.[3][5]

    • Place waste in a disposal container.[3][9][11][13]

  • Liquid Spill:

    • Absorb with inert material (Vermiculite or Sand).[2][3] Do not use combustible sawdust. [1][2][3][5]

    • Scoop into a waste container and label as "Spill Debris: Toxic/Corrosive."[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 218691, 2-(Phenylamino)ethanol hydrochloride.[1][2][3][5] Retrieved from [Link][1][2][3][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][3] Retrieved from [Link][1][2][3][4][5]

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